S-acetyl-PEG4-Propargyl
Description
Structure
3D Structure
Propriétés
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-acetyl-PEG4-Propargyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of S-acetyl-PEG4-Propargyl. This heterobifunctional linker is a valuable tool in drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two key functional groups: a terminal S-acetyl protected thiol and a propargyl group. The PEG4 linker enhances aqueous solubility and provides spatial separation between conjugated molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1422540-88-2 | [1][2][3] |
| Molecular Formula | C13H22O5S | [1][2][3] |
| Molecular Weight | 290.38 g/mol | [3] |
| Purity | ≥95% | [2] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
| Boiling Point | 375.6±37.0 °C (Predicted) | [4] |
| Density | 1.102±0.06 g/cm3 (Predicted) | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the searched resources. A representative spectrum of the closely related Propargyl-PEG4-acid is available.[5] |
| ¹³C NMR | Data not available in the searched resources. |
| Mass Spectrometry | Data not available in the searched resources. The monoisotopic mass of the deprotected analogue, Propargyl-PEG4-thiol, is 248.10823029 Da.[6] |
Key Applications and Experimental Protocols
This compound is primarily utilized in bioconjugation and the synthesis of PROTACs. Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecules.
Deprotection of the S-acetyl Group to Yield a Free Thiol
The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection is typically achieved under basic conditions to reveal the reactive thiol, which can then be used for conjugation to electrophiles such as maleimides or in disulfide bond formation.
Experimental Protocol: Base-Mediated S-acetyl Deprotection
-
Materials:
-
This compound
-
Anhydrous methanol (B129727) (MeOH)
-
Aqueous solution of a base (e.g., 0.5 M NaOH or NaOMe in MeOH)
-
Reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., column chromatography)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the basic solution (e.g., 1.2 equivalents of NaOH or NaOMe) to the reaction mixture while stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting Propargyl-PEG4-thiol by column chromatography.[7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound readily participates in CuAAC, a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage with an azide-containing molecule.
Experimental Protocol: General CuAAC Reaction
-
Materials:
-
This compound (or its deprotected thiol derivative)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve the this compound and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography.
-
Application in PROTAC Synthesis and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the presence of two distinct functional handles.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to a ligand for the target protein of interest (POI) and a ligand for an E3 ligase.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. This process involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. A key example is the targeting of Bruton's Tyrosine Kinase (BTK), a crucial protein in B-cell receptor signaling, which is implicated in various B-cell malignancies.[8][9]
Caption: PROTAC-mediated degradation of BTK and its effect on B-cell signaling.
References
- 1. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | 1422540-88-2 [amp.chemicalbook.com]
- 5. Propargyl-PEG4-acid(1415800-32-6) 1H NMR [m.chemicalbook.com]
- 6. Propargyl-PEG4-thiol | C11H20O4S | CID 71551869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
S-acetyl-PEG4-Propargyl: A Technical Guide to its Mechanism of Action in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. S-acetyl-PEG4-Propargyl is a versatile linker building block that offers a combination of hydrophilicity, defined length, and dual chemical handles for the modular synthesis of PROTACs. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in PROTAC synthesis, the subsequent biological cascade leading to protein degradation, and the experimental protocols required for its application and evaluation.
Introduction: The Role of Linkers in PROTACs
PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[1] The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties and biological activity of the PROTAC.[2] It influences solubility, cell permeability, and, most importantly, the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3]
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that provides several advantageous features:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.[4]
-
Defined Length: The PEG4 unit provides a specific spatial separation between the two ligands, which is a critical parameter for optimizing ternary complex formation.
-
Dual Functional Handles: It possesses two distinct reactive groups:
-
An S-acetyl protected thiol group , which can be deprotected to a reactive thiol for conjugation.
-
A propargyl group (terminal alkyne) , which allows for efficient and specific conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5]
-
Core Mechanism of Action
The mechanism of action of this compound is intrinsically linked to its role in the synthesis and function of a PROTAC. The process can be divided into two main stages: chemical synthesis and biological action.
Chemical Synthesis of PROTACs
This compound serves as a key building block for the modular assembly of PROTACs. A typical synthetic workflow involves two key steps:
Step 1: S-acetyl Deprotection and Thiol Conjugation The S-acetyl group is a stable protecting group for the thiol functionality.[6] Deprotection, typically under basic conditions, reveals the free thiol, which can then be conjugated to a suitable electrophile (e.g., a maleimide (B117702) or haloacetyl group) on either the POI ligand or the E3 ligase ligand.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The propargyl group's terminal alkyne is used in a highly efficient and specific CuAAC reaction to connect with an azide-functionalized counterpart (either the POI ligand or the E3 ligase ligand).[7] This reaction forms a stable triazole linkage.
The modularity of this approach allows for the rapid synthesis of a library of PROTACs with varying ligands and linker attachment points.
Diagram: PROTAC Synthesis Workflow using this compound
Caption: Workflow for synthesizing a PROTAC using this compound.
Biological Mechanism: Hijacking the Ubiquitin-Proteasome System
Once synthesized and introduced into a biological system, the PROTAC orchestrates the degradation of the target protein through the following steps:
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, simultaneously binding to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[8]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[9][10]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.[11] The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules and the PROTAC are recycled to engage in further rounds of degradation.[1][12]
This catalytic mechanism allows sub-stoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.[3]
Diagram: PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation cycle.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is quantified by several key parameters. While specific data for a PROTAC synthesized with this compound is dependent on the specific POI and E3 ligase ligands used, the following table illustrates the type of quantitative data generated in PROTAC evaluation, using a Bruton's tyrosine kinase (BTK) degrader with a PEG4 linker as a representative example.[7]
| Parameter | Description | Representative Value | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 200 nM (in THP-1 cells) | [7] |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | [13] |
| IC50 | The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | Varies with cell line | [14] |
Note: The provided DC50 value is for a PROTAC utilizing a Propargyl-PEG4-acid linker, which is structurally similar to a deprotected and conjugated this compound.[7] Dmax and IC50 values are illustrative of typical performance for effective PROTACs.
Downstream Signaling Consequences
By degrading the target protein, a PROTAC can profoundly impact cellular signaling pathways. The specific downstream effects are entirely dependent on the function of the degraded protein. For example, degrading a key kinase in a cancer signaling pathway can suppress downstream phosphorylation events and induce apoptosis.
As a case study, consider a hypothetical PROTAC targeting Mouse Double Minute 2 Homolog (MDM2), a negative regulator of the p53 tumor suppressor.
-
MDM2 Degradation: The PROTAC induces the degradation of MDM2.
-
p53 Stabilization: With MDM2 removed, p53 is no longer targeted for degradation and its levels stabilize.
-
p53 Pathway Activation: Stabilized p53 acts as a transcription factor, upregulating target genes.
-
Cellular Outcomes: The downstream effects include cell cycle arrest (via p21 induction) and apoptosis (via PUMA induction).[6]
Diagram: Downstream Signaling of an MDM2 Degrader
Caption: Downstream effects of MDM2 degradation by a PROTAC.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: S-acetyl Deprotection (Base-Mediated Hydrolysis)
This protocol describes the removal of the S-acetyl protecting group to yield a free thiol.
-
Materials:
-
S-acetylated compound (e.g., an this compound conjugate)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Add the NaOH solution dropwise and stir the reaction at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with the HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to yield the deprotected thiol compound. Further purification can be performed by chromatography if necessary.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating the alkyne-containing linker to an azide-functionalized molecule.[7]
-
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (e.g., Thiol-PEG4-Propargyl conjugate) (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (e.g., 0.1 equivalents)
-
Sodium Ascorbate (e.g., 0.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the azide (B81097) and alkyne components in the chosen solvent.
-
In a separate vial, prepare fresh stock solutions of CuSO4·5H2O and Sodium Ascorbate.
-
Add the Sodium Ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final PROTAC molecule.
-
Protocol 3: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[10][13]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Conclusion
This compound is a highly valuable chemical tool for the construction of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive handles facilitate a modular and efficient approach to PROTAC synthesis. Understanding its mechanism of action, from the chemical conjugation reactions to the biological hijacking of the ubiquitin-proteasome system, is fundamental for the rational design of effective protein degraders. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs built with this versatile linker, enabling researchers to advance the development of this transformative therapeutic modality.
References
- 1. youtube.com [youtube.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to couple bioactive molecules to proteins, antibodies, or other biologics is a paramount design consideration. This linker critically influences the efficacy, stability, and pharmacokinetic profile of the resultant conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have emerged as a foundational technology.[1] Its defined length, hydrophilicity, and flexibility provide a distinct combination of properties that surmount common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is crucial for optimizing the performance of bioconjugates through several key mechanisms:
Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the inherent hydrophobicity of many potent therapeutic payloads, such as cytotoxic agents used in ADCs.[1][3] This poor water solubility can lead to aggregation, diminishing efficacy and heightening the risk of an immune response.[1][3] The hydrophilic ethylene glycol units of the PEG4 spacer augment the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[1][2][4]
Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, mitigating the risk of an immune response.[1][3][5] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, bolstering its stability in biological fluids.[1]
Improved Pharmacokinetics: By enhancing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can modify the biodistribution of the bioconjugate.[1][3] This frequently leads to improved drug exposure at the target site and a superior overall therapeutic index.[1]
Optimal Spacing and Reduced Steric Hindrance: The well-defined length of the PEG4 spacer (approximately 1.4 nm) affords critical spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures the payload remains accessible to its target once the bioconjugate reaches its destination.[1] The flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, further reducing the propensity for intermolecular aggregation.[2]
Data Presentation: Quantitative Impact of PEG Spacers
The selection of an appropriate spacer length is critical and often context-dependent. While PEG4 frequently provides a favorable balance, the ideal length must be empirically determined for each application.[6]
| Parameter | PEG Spacer Length | Observation | Reference Conjugate/System |
| Length | PEG4 | Approximately 1.4 nm | General |
| Binding Affinity (Kd) | PEG4 | 110 nM (Slightly weaker than unconjugated) | Anti-FGFR1 Peptibody-vcMMAE |
| Kidney Uptake | PEG4 | ~10-fold reduction compared to non-PEGylated analog | Radiolabeled Ligand |
| Kidney Uptake | PEG8 | ~5-fold reduction compared to non-PEGylated analog | Radiolabeled Ligand |
| Liver Uptake | PEG3 | Lower in vivo liver uptake compared to other lengths | 68Ga-NOTA-RM26 (Bombesin analog) |
| Drug-to-Antibody Ratio (DAR) | PEG2 | Higher DAR than PEG8 in a specific context, but with increased aggregation | Specific payload and conjugation chemistry |
| Drug-to-Antibody Ratio (DAR) | PEG6, PEG8, PEG12 | Higher DAR values compared to PEG4 and PEG24 | Monomethyl auristatin D (MMAD) |
| Plasma Stability | PEG4 | 22% loss of linker-payload at 24 hours | mp-PEG-Val-Lys-Gly-AMDCPT |
| Plasma Stability | PEG8 | 12% loss of linker-payload at 24 hours | mp-PEG-Val-Lys-Gly-AMDCPT |
Experimental Protocols
Successful bioconjugation with PEG4 spacers requires meticulous optimization of reaction conditions and rigorous purification and characterization of the final product.
General Workflow for Protein PEGylation
Caption: A typical experimental workflow for the PEGylation of a protein.
Key Experimental Methodologies
1. Conjugation of Maleimide-Activated PEG4 to a Reduced Antibody:
-
Antibody Reduction: The antibody is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce interchain disulfide bonds and expose free sulfhydryl groups.
-
Reaction: The reduced antibody is then reacted with a maleimide-activated PEG4 linker. This reaction is typically performed in a phosphate (B84403) buffer at a pH between 6.5 and 7.5.
-
Quenching: The reaction is quenched by adding a quenching reagent, such as free cysteine, at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide (B117702) groups.[1]
-
Purification: The resulting conjugate is purified using size-exclusion chromatography (SEC) or dialysis to remove unreacted materials.[1]
2. Characterization of the Bioconjugate:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique is used to confirm the covalent attachment of the PEG4-payload to the protein or antibody by observing a shift in the molecular weight. Samples of the native protein, the crude reaction mixture, and the purified fractions are run on an appropriate percentage polyacrylamide gel and stained with a protein stain like Coomassie Blue.
-
MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This method provides a precise mass of the conjugate, confirming the degree of PEGylation (the number of PEG4 units attached). The sample is mixed with a suitable matrix (e.g., sinapinic acid), spotted onto a MALDI target, and the mass spectrum is acquired.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): SE-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates. A lower percentage of aggregates indicates higher stability of the conjugate.
Signaling Pathways and Logical Relationships
The incorporation of a PEG4 spacer can influence the interaction of the bioconjugate with its biological target.
Caption: ADC internalization and payload release pathway.
In the context of ADCs, the PEG4 spacer ensures that the antibody can bind effectively to its target receptor on the cell surface, leading to internalization and subsequent release of the cytotoxic payload.
The Role of PEG4 in Advanced Bioconjugates
The utility of the PEG4 spacer extends to more complex bioconjugate designs, such as PROTACs and pre-targeted therapies.
PROTACs
In PROTACs, a linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG4 spacer is often incorporated into this linker to enhance solubility and optimize the spatial orientation of the two ligands for efficient ternary complex formation.[7][8]
Caption: PROTAC-mediated protein degradation.
Pre-targeted Therapy
The PEG4 spacer is also utilized in heterobifunctional linkers for pre-targeted therapy.[4] In this approach, a modified antibody with a bioorthogonal reactive group (e.g., tetrazine) attached via a PEG4 spacer is administered first. After the antibody has localized to the target site and unbound antibody has cleared from circulation, a second component, a small molecule carrying the therapeutic or imaging agent and the complementary bioorthogonal group (e.g., trans-cyclooctene), is administered. The PEG4 spacer enhances the solubility and accessibility of the reactive group on the antibody.[4]
Conclusion
The PEG4 spacer, while a relatively small component, plays a disproportionately significant role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][5] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools.[1] A thorough understanding of its properties and empirical optimization for each specific application are crucial for harnessing the full potential of this versatile molecular tool.
References
An In-depth Technical Guide to Click Chemistry with Propargyl Groups
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Click chemistry has revolutionized the fields of chemical synthesis, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions.[1][2][3] Central to many of these transformations is the propargyl group, a versatile functional moiety containing a terminal alkyne.[4][5] Its unique reactivity makes it an ideal participant in cornerstone click reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and thiol-yne reactions.[6][7][8] This technical guide provides an in-depth exploration of the role of propargyl groups in these key click chemistry transformations. It includes detailed reaction mechanisms, comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for professionals in the field.
The Propargyl Group: A Cornerstone of Click Chemistry
The propargyl group (HC≡C−CH₂−) is a highly versatile functional group that serves as a fundamental building block in organic synthesis.[4][5] Its terminal alkyne is the key to its utility in click chemistry, offering a reactive site for highly specific and efficient covalent bond formation.[9][10] Propargyl-containing molecules, such as propargylamines, propargyl alcohols, and N-propargylamides, are readily synthesized and incorporated into a wide array of molecular scaffolds, from small molecules to large biomolecules.[11][12][13] This ease of installation, combined with the high efficiency of its subsequent click reactions, makes the propargyl group an invaluable tool for bioconjugation, polymer synthesis, and the development of novel therapeutics.[2][11][14]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne (like that in a propargyl group) and an azide.[6][15] This reaction is characterized by its high yields, mild reaction conditions, and exceptional tolerance of other functional groups, making it ideal for complex molecular settings.[14][16]
Mechanism of Action
The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[6][17] The copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), activates the terminal alkyne of the propargyl group, facilitating its cycloaddition with the azide.[17][18] The use of accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect sensitive biomolecules from potential damage by reactive oxygen species.[14][18]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. interchim.fr [interchim.fr]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to S-Acetyl Protected Thiols for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of S-acetyl protected thiols in protein modification. It covers the fundamental chemistry, experimental protocols, and applications of this technique, offering valuable insights for researchers in bioconjugation, drug development, and proteomics.
Introduction to S-Acetyl Thiol Protection
The thiol group of cysteine is a highly reactive nucleophile, making it a prime target for site-specific protein modification.[1] However, its reactivity also makes it susceptible to oxidation, forming disulfide bonds that can interfere with conjugation reactions.[2] To overcome this, the thiol group is often protected. The S-acetyl group is an effective protecting group because it is stable under many reaction conditions and can be selectively removed to regenerate the free, reactive thiol when needed.[2] This strategy allows for precise control over protein modification, which is crucial for the development of antibody-drug conjugates (ADCs), the introduction of post-translational modifications (PTMs), and other bioconjugation applications.[3][4]
Advantages of S-Acetyl Protection:
-
Stability: The thioester bond of the S-acetyl group is stable under typical physiological conditions and during protein handling.[2]
-
Controlled Deprotection: The acetyl group can be removed under mild conditions, allowing for the "in situ" generation of a reactive thiol at the desired moment.[5]
-
Reduced Side Reactions: By keeping the thiol in a protected state, the likelihood of forming unwanted disulfide bonds is minimized.[2]
Core Chemistry: Protection and Deprotection
The core of this technique lies in the reversible protection of the thiol group. Reagents like N-Succinimidyl S-acetylthioacetate (SATA) are commonly used to introduce the protected thiol onto a protein.[6] SATA reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond, leaving the S-acetyl protected thiol available for later use.[6]
The deprotection step is critical and can be achieved through several methods, most commonly using hydroxylamine (B1172632) at a neutral to slightly basic pH.[5][7] This process, known as aminolysis, cleaves the thioester bond to reveal the free sulfhydryl group.[5]
Quantitative Data Summary
The efficiency of deprotection and subsequent protein modification is dependent on various factors including the deprotection reagent, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of S-Acetyl Deprotection Conditions
| Deprotection Reagent | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Hydroxylamine | S-acetylated proteins/peptides | 2 M Hydroxylamine, pH 7.0-9.0 | 30-60 min | Not specified | [5] |
| Thioglycolic Acid (TGA) | S-acyl compounds | 2 eq. TGA, Phosphate Buffer pH 8, rt | 24 h | 51-80 | [8] |
| Cysteamine | S-acetylated heterocycles | Aqueous buffer pH 8, rt | < 1 h | 85-99 | [8] |
| Basic Hydrolysis (KOH/NaOH) | General acetamides | EtOH/H₂O, reflux | Varies | Substrate dependent | [8] |
| Tetrabutylammonium cyanide (TBACN) | Thioacetate compounds | 0.5 eq. TBACN, CHCl₃:MeOH (1:1), rt | 3 h | 85-95 | [8] |
Table 2: Reaction Efficiencies for Protein Bioconjugation
| Reagent | Protein | Molar Ratio (Reagent:Protein) | Reaction Time | Modification Notes | Reference |
| SATA | General Protein | ~10:1 | 30-60 min at RT | Modifies primary amines | [9] |
| Sulfo-NHS-Acetate | General Protein | 25-fold molar excess | 1 hour at RT | Blocks primary amines | [10] |
| N-Vinylacetamide | Histone H3 (K56C) | Not specified | Not specified | Radical-mediated thiol-ene reaction for acetyl-thialysine mimic | [11] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the modification of proteins using S-acetyl protected thiols.
Protocol 1: Protein Modification with SATA and Subsequent Deprotection [9]
This protocol describes a two-step process: first, the modification of primary amines on a protein with SATA, followed by the deprotection of the acetyl group to generate a free thiol.
Materials:
-
Protein of interest
-
SATA (N-Succinimidyl S-acetylthioacetate)
-
DMSO or DMF
-
Sodium Phosphate buffer (50-100 mM, pH 7.0-8.2)
-
Deprotection Solution (e.g., 0.5 M Hydroxylamine, 25 mM EDTA, in a suitable buffer at pH 7.0-7.5)
-
Desalting columns (e.g., gel filtration)
Procedure:
Part A: SATA Modification
-
Dissolve the protein in Sodium Phosphate buffer (pH 7.4) to a concentration of 50-100 µM. Note: Avoid amine-containing buffers like Tris or glycine.
-
Prepare a stock solution of SATA by dissolving 5-10 mg of SATA in 0.5 mL of DMSO or DMF.
-
Add the SATA stock solution to the protein solution to achieve an approximate 10:1 molar ratio of SATA to protein.
-
Incubate the reaction at room temperature for 30-60 minutes. If the reaction needs to be performed at 4°C, extend the incubation time to 2 hours.
-
Remove excess, unreacted SATA using a desalting column (gel filtration) or dialysis.
Part B: Deprotection
-
To the S-acetylated protein solution, add the deprotection solution. A common ratio is 50 µL of deprotection solution per 1-2 mL of modified protein solution.
-
Incubate at room temperature for 2 hours.
-
Immediately purify the protein with the newly exposed thiol group using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB) [12][13]
This protocol allows for the quantification of the newly generated free thiols on the modified protein.
Materials:
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol-modified protein sample
-
Cysteine or reduced glutathione (B108866) for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).
-
Prepare a standard curve using known concentrations of cysteine or glutathione.
-
Add a small volume of the DTNB stock solution to your protein sample and standards in the reaction buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 412 nm. The yellow color produced is proportional to the concentration of free thiols.
-
Calculate the thiol concentration in your protein sample by comparing its absorbance to the standard curve.
Visualized Workflows and Pathways
Diagram 1: General Workflow for Protein Modification
Caption: General workflow for protein modification using S-acetyl protected thiols.
Diagram 2: Chemical Mechanism of Deprotection and Conjugation
Caption: Mechanism of S-acetyl deprotection and subsequent thiol-maleimide conjugation.
Diagram 3: Logical Relationship in ADC Development
Caption: Role of S-acetyl thiol linkers in the architecture of Antibody-Drug Conjugates.
Applications in Research and Drug Development
The use of S-acetyl protected thiols is prevalent in several areas:
-
Antibody-Drug Conjugates (ADCs): This technology allows for the site-specific attachment of cytotoxic drugs to antibodies.[4][14] By engineering cysteines into the antibody structure and using S-acetyl protection, drug molecules can be conjugated with a high degree of control, leading to more homogeneous and effective ADCs.[15][16]
-
Studying Post-Translational Modifications (PTMs): Researchers can introduce mimics of PTMs, such as acetylation, at specific sites in a protein.[3][17] This is achieved by synthesizing molecules that resemble the PTM and contain an S-acetyl protected thiol for conjugation to a cysteine residue on the protein of interest.[18] This allows for the study of the functional consequences of individual PTMs.[17]
-
Bioconjugation and Labeling: S-acetyl protected thiols provide a robust method for attaching probes, such as fluorescent dyes or biotin, to proteins.[19] The controlled deprotection ensures that the probe is attached only when desired, which is useful for pulse-chase experiments and for studying protein dynamics.
Conclusion
S-acetyl protection of thiols is a powerful and versatile tool in the field of protein modification. It offers a high degree of control over conjugation reactions, minimizing side products and allowing for the creation of well-defined bioconjugates. For researchers in drug development and fundamental science, mastering this technique is essential for advancing their work on targeted therapeutics, understanding protein function, and developing novel diagnostics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this technology.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protein Modification Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. A hydroxylamine probe for profiling S -acylated fatty acids on proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05989J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. memphis.edu [memphis.edu]
- 14. njbio.com [njbio.com]
- 15. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 17. Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteine S-acetylation is a post-translational modification involved in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for the determination and quantification of the reactive thiol proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-acetyl-PEG4-Propargyl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S-acetyl-PEG4-Propargyl, a versatile heterobifunctional linker, and its applications in modern drug discovery. We will delve into its core functionalities, relevant experimental protocols, and its significant role in the rapidly advancing field of targeted protein degradation.
Introduction to this compound
This compound is a chemical tool with a distinct molecular architecture designed for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][] Its structure comprises three key functional components:
-
S-acetyl-protected Thiol Group: This moiety provides a stable, latent thiol functionality. The acetyl group can be selectively removed under mild conditions to expose a reactive thiol group, which can then form a covalent bond with electrophilic species on a target molecule, such as a cysteine residue or a maleimide (B117702) group.[]
-
PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[1][] In the context of PROTACs, the flexibility and length of the PEG linker are crucial for optimizing the formation of a productive ternary complex between the target protein and an E3 ligase.[5]
-
Propargyl Group: This terminal alkyne functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent ligation of the linker to a molecule bearing an azide (B81097) group.[1][2][6]
The combination of these features makes this compound a valuable reagent for constructing bifunctional molecules where precise and stable linkages are required.
Core Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of this compound in drug discovery is as a linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] They consist of a ligand for the target protein of interest (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a linker.
The role of this compound in this context is to serve as a versatile building block for the linker component. Its dual functionalities allow for a modular and efficient assembly of PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Data in PROTAC Development
| PROTAC Component | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 |
| PROTAC 3 | BTK | IAP ligand | Propargyl-PEG4-acid | THP-1 | 200 nM[7] |
Experimental Protocols
The use of this compound in PROTAC synthesis involves a two-step process: deprotection of the thiol group followed by conjugation to a warhead, and a click chemistry reaction to attach the E3 ligase ligand. The following protocols are representative methodologies for these key steps.
Deprotection of the S-acetyl Group
Objective: To generate the reactive thiol (Propargyl-PEG4-thiol) from this compound.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound in a mixture of DMF or DMSO and PBS.
-
Add an aqueous solution of hydroxylamine hydrochloride (typically 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG4-thiol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the propargyl-containing linker to an azide-functionalized molecule (e.g., an E3 ligase ligand).
Materials:
-
Propargyl-functionalized molecule (e.g., Warhead-Linker conjugate)
-
Azide-functionalized molecule (e.g., E3 ligase ligand-azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)
-
tert-Butanol/water or DMSO/water solvent system
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in a suitable solvent system (e.g., 1:1 t-BuOH/water or DMSO/water).
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO4·5H2O in water. If using a ligand, pre-mix the CuSO4 solution with the THPTA or TBTA solution.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 (or CuSO4/ligand) solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound, where the thiol is conjugated to a maleimide-functionalized warhead and the propargyl group is reacted with an azide-functionalized E3 ligase ligand.
Potential Application in S-Palmitoylation Research
While the primary use of this compound is in PROTAC synthesis, its structure suggests a potential application as a chemical probe for studying protein S-palmitoylation. S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage.
The S-acetyl group on the linker could be metabolically exchanged for a palmitoyl (B13399708) group in cells, and the propargyl handle would then allow for the detection and identification of palmitoylated proteins using click chemistry with an azide-functionalized reporter tag (e.g., a fluorophore or biotin). However, it is important to note that this is a potential application based on the molecule's structure, and its efficiency as a palmitoylation probe would require experimental validation.
Conclusion
This compound is a highly valuable and versatile tool in modern drug discovery. Its well-defined structure, combining a protected thiol, a hydrophilic PEG linker, and a click-ready propargyl group, makes it an ideal building block for the modular synthesis of complex bioconjugates, most notably PROTACs. The ability to independently functionalize both ends of the linker provides researchers with a powerful strategy to systematically optimize the properties of their molecules for enhanced efficacy and drug-like properties. As the field of targeted protein degradation continues to expand, the demand for sophisticated and versatile linkers like this compound is expected to grow.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1] These molecules possess two distinct reactive groups, enabling the controlled, sequential, and covalent linkage of two different biomolecules.[2][3] This targeted approach minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers, thus providing greater control over the conjugation process.[2][4] This in-depth guide provides a comprehensive overview of the core concepts, applications, and methodologies associated with heterobifunctional crosslinkers, with a focus on their roles in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are characterized by three key components: two different reactive moieties and a spacer arm that connects them. The distinct reactivity of the end groups allows for a two-step conjugation strategy, which is fundamental to their utility.[3][5]
Classification Based on Reactive Groups
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, which can be tailored to target specific functional groups on biomolecules.[2] The most common classifications are based on the functional groups they target:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class of heterobifunctional crosslinkers.[2] One end features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on lysine (B10760008) residues). The other end has a sulfhydryl-reactive group, like a maleimide (B117702), which specifically targets free sulfhydryl groups (e.g., on cysteine residues).[2][5]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers contain a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate portion can be oxidized to generate aldehydes.[2]
-
Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds in close proximity.[2][3][6] This allows for the capture of transient or weak interactions.
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, these reagents have a sulfhydryl-reactive group and a photoreactive group, enabling specific attachment to a cysteine residue followed by light-induced crosslinking to a nearby molecule.[2]
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a specific crosslinker is often dictated by its physicochemical properties, such as the length of the spacer arm, molecular weight, and solubility. The spacer arm length is a critical parameter as it defines the distance between the two conjugated molecules.[7]
| Crosslinker | Abbreviation | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 334.32 | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 436.37 | Yes |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate) | LC-SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 15.7 | 447.48 | No |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.9 | 314.25 | No |
| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS-ester (Amine) | Iodoacetyl (Sulfhydryl) | 10.6 | 402.14 | No |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | NHS-ester (Amine) | Phenylazide (Photoreactive) | 8.0 | 276.21 | No |
Key Applications in Drug Development
Heterobifunctional crosslinkers are pivotal in the construction of complex therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[8][9] Heterobifunctional crosslinkers are crucial for attaching the drug payload to the antibody. The most common strategy involves the reaction of an amine-reactive group on the crosslinker with lysine residues on the antibody, followed by the reaction of a sulfhydryl-reactive group with a thiol-containing drug.[9] The stability of the linker is a critical factor in the efficacy and safety of an ADC, as premature release of the cytotoxic drug can lead to off-target toxicity.[8]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[10][11] A PROTAC consists of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[12][13] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[11][14] The linker in a PROTAC is a critical component, as its length and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which in turn influences the efficiency of protein degradation.[13][15]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of heterobifunctional crosslinkers. Below are generalized methodologies for common applications.
General Protocol for Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.[2]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of Protein Solutions:
-
Activation of Amine-Containing Protein:
-
Equilibrate the vial of Sulfo-SMCC to room temperature before opening.[2]
-
Prepare a fresh stock solution of Sulfo-SMCC in water (e.g., 10 mg/mL).[2]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution.[2][8] The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2][5]
-
-
Removal of Excess Crosslinker:
-
Conjugation to Sulfhydryl-Containing Protein:
-
Quenching and Purification:
Protocol for Studying Protein-Protein Interactions using a Photoreactive Crosslinker
This protocol outlines a general workflow for identifying protein-protein interactions using an amine-reactive and photoreactive heterobifunctional crosslinker.
Materials:
-
Cell lysate or purified protein complex
-
Amine-reactive and photoreactive crosslinker (e.g., NHS-ASA)
-
UV lamp (320-370 nm)
-
Buffer compatible with the protein of interest and the crosslinking reaction
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Incubation with Crosslinker:
-
Incubate the protein sample with the heterobifunctional crosslinker in the dark. The NHS-ester group will react with primary amines on the proteins.
-
The concentration of the crosslinker and incubation time should be optimized.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker by dialysis or using a desalting column.
-
-
Photoactivation:
-
Expose the sample to UV light to activate the photoreactive group. This will lead to the formation of a covalent bond with nearby interacting molecules.[6]
-
-
Analysis of Crosslinked Products:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting to identify higher molecular weight complexes.
-
For more detailed analysis, the crosslinked complexes can be excised from the gel, digested, and analyzed by mass spectrometry to identify the crosslinked proteins and peptides.[6]
-
Conclusion
Heterobifunctional crosslinkers are powerful tools that have significantly advanced the fields of biological research and drug development. Their ability to facilitate controlled and specific conjugation of diverse biomolecules has been instrumental in the creation of innovative therapeutics like ADCs and PROTACs. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is essential for researchers to harness the full potential of these versatile reagents in their scientific endeavors.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. proteochem.com [proteochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)) [nanocs.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of S-acetyl-PEG4-Propargyl in aqueous buffers. Designed for professionals in research and drug development, this document offers critical data, detailed experimental protocols, and logical workflows to effectively utilize this versatile linker in aqueous applications.
This compound is a heterobifunctional linker that incorporates a protected thiol group and a terminal alkyne, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure is instrumental in bioconjugation, particularly in "click chemistry" reactions and for the introduction of thiol groups for subsequent modifications. A fundamental understanding of its solubility is paramount for the successful design and execution of these conjugation strategies in biologically relevant aqueous media.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the inherent properties of its constituent parts provide strong indicators of its behavior. The presence of the hydrophilic PEG4 chain is designed to significantly enhance water solubility.[1][2][3] General supplier information indicates solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). Notably, for a closely related compound, Propargyl-PEG4-acid, water is also listed as a solvent, suggesting that this compound is likely to exhibit appreciable solubility in aqueous systems.
For practical application, it is recommended to experimentally determine the solubility limit in the specific aqueous buffer of choice, as factors such as pH, ionic strength, and temperature can influence solubility. The following table summarizes the currently available solubility information.
| Solvent/Buffer System | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Aqueous Buffers (e.g., PBS, Tris) | Expected to be soluble due to the hydrophilic PEG4 linker, but quantitative limits are not specified. | [1][2][3] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound within their experimental context, two standard methodologies are detailed below: a kinetic solubility assay and a thermodynamic (shake-flask) solubility assay.
Kinetic Solubility Determination Protocol
This method is a high-throughput approach to estimate the solubility of a compound by observing its precipitation from a DMSO stock solution upon dilution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
96-well microplate (UV-transparent for spectrophotometric analysis)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution with the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Precipitation Assessment: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration using a standard curve prepared in the same buffer with a known concentration of the compound.
Thermodynamic (Shake-Flask) Solubility Determination Protocol
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Addition of Buffer: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the kinetic and thermodynamic solubility assays.
References
The Strategic Utility of Poly(ethylene glycol) Linkers in Modern Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers have become indispensable tools in proteomics, offering a versatile scaffold to conjugate proteins with other molecules for therapeutic and research purposes. Their unique physicochemical properties—including hydrophilicity, biocompatibility, and tunable length—enable the rational design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the core applications of PEG linkers in proteomics, detailed experimental protocols, and quantitative data to inform experimental design.
Introduction: The Versatility of PEG Linkers
PEG is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[3] When functionalized with reactive end groups, it serves as a flexible, hydrophilic spacer to connect biomolecules.[4] The adoption of PEG linkers in proteomics is driven by a range of benefits that address common challenges in drug development and protein analysis.
Key Advantages of PEG Linkers:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic proteins and payloads, preventing aggregation and enhancing stability in aqueous environments.[4][5]
-
Reduced Immunogenicity: The PEG chain creates a hydration shell that can mask epitopes on a protein's surface, reducing recognition by the immune system and subsequent immunogenic responses.[4][6]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in vivo.[6][7]
-
Tunable Length and Flexibility: PEG linkers are available in various discrete lengths, allowing for precise control over the distance and spatial orientation between conjugated molecules. This is critical for optimizing the efficacy of complex systems like PROTACs.[8][9]
Core Applications in Proteomics
PEG linkers are central to several cutting-edge areas of proteomics, including targeted therapies and structural analysis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[10] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[8] The linker is a critical component that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and degradation.[11]
PEG linkers are the most common type used in PROTAC design, with some statistics indicating their use in over 54% of reported PROTACs.[8] Their hydrophilicity improves the often-poor solubility of PROTAC molecules and enhances cell permeability.[8][10] Furthermore, the ability to systematically vary PEG chain length allows for the optimization of ternary complex geometry, which directly impacts degradation efficiency (quantified by DC50 and Dmax values).[8][11]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker connects the antibody to the drug payload, and its properties are critical for the ADC's stability, efficacy, and safety.[13] Hydrophobic drugs and linkers can lead to ADC aggregation, reduced affinity, and rapid clearance.[13]
PEG linkers overcome these challenges by increasing the hydrophilicity of the entire conjugate.[14] This allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, effectively delivering a larger payload to target cells.[12][13] The enhanced solubility and stability provided by PEG linkers lead to improved pharmacokinetic profiles and can reduce off-target toxicity.[12][15]
Chemical Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for studying protein structures and protein-protein interactions. It involves covalently linking amino acids that are in close proximity using chemical cross-linkers. The resulting cross-linked peptides are then identified by mass spectrometry, providing distance constraints for structural modeling. PEG-based cross-linkers offer the advantage of increased solubility for both the cross-linker and the resulting cross-linked protein complexes, facilitating easier analysis.
Quantitative Data on PEG Linker Effects
The choice of PEG linker length and structure has a quantifiable impact on the properties of the resulting bioconjugate. While specific outcomes are protein-dependent, general trends have been observed.
| Property | Effect of PEGylation | Quantitative Insight | Reference(s) |
| Solubility | Increased | PEG linkers enhance the solubility of hydrophobic molecules in aqueous solutions. | [4][5] |
| Stability | Generally Increased | PEGylation can protect proteins from proteolytic degradation and thermal stress. For example, PEGylated lysozyme (B549824) formed approximately half as many micron aggregates as the unmodified protein under stress. | [6][16] |
| Hydrodynamic Radius | Increased | Increases with PEG molecular weight, reducing renal clearance and extending in vivo half-life. | [1][6] |
| PROTAC Efficacy | Length Dependent | Linker length is critical. In one study, PROTACs targeting TBK1 required linkers with at least 12 atoms to observe degradation. | [17] |
| ADC Drug Loading (DAR) | Increased | Hydrophilic PEG linkers enable higher DARs (e.g., >4) by preventing aggregation associated with hydrophobic payloads. | [12][13] |
Detailed Experimental Protocols
Protocol: General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a Protein of Interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.[18]
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., amine).
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Click chemistry reagents (if applicable): Copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate).
-
Solvents: Anhydrous DMF (Dimethylformamide), t-BuOH/H2O.
-
Analytical instruments: LC-MS, Preparative HPLC.
Procedure:
-
First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in anhydrous DMF.[18] b. Add coupling reagents HATU and DIPEA to the solution.[18] c. Stir the reaction at room temperature. Monitor progress by LC-MS until the starting material is consumed. d. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
Second Coupling Reaction (Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (now containing an azide (B81097) group) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[18] b. Add the copper catalyst and reducing agent to initiate the click reaction. c. Stir at room temperature until completion, monitoring by LC-MS. d. Purify the final PROTAC conjugate using preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[19]
Protocol: Amine-Reactive Protein PEGylation and Analysis
This protocol describes the PEGylation of a model protein, such as Bovine Serum Albumin (BSA), using an amine-reactive PEG-NHS ester.[6]
Materials:
-
Protein (e.g., BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester).
-
Reaction buffer: Bicarbonate buffer (100 mM, pH 8.5).
-
Quenching solution: Tris or glycine (B1666218) solution (1 M).
-
Purification system: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analysis equipment: SDS-PAGE.
Procedure:
-
Protein Preparation: a. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: a. Dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO before adding it to the protein solution. b. Add the activated PEG solution to the protein solution. A typical molar ratio of PEG-to-protein ranges from 2:1 to 10:1. The optimal ratio should be determined empirically. c. Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.
-
Reaction Quenching: a. Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: a. Purify the PEGylated protein from unreacted PEG and native protein using SEC or IEX. b. Collect fractions and analyze them for protein content.
-
Analysis and Characterization: a. Confirm successful PEGylation using SDS-PAGE. PEGylated proteins will exhibit a significant shift to a higher apparent molecular weight compared to the unmodified protein.[6] b. Determine the degree of PEGylation (average number of PEGs per protein) using techniques like MALDI-TOF mass spectrometry or capillary electrophoresis.[20]
Conclusion
PEG linkers are a cornerstone of modern proteomics and bioconjugate chemistry. Their inherent properties provide rational solutions to challenges of solubility, stability, and pharmacokinetics.[4][5] From enabling the targeted degradation of previously "undruggable" proteins with PROTACs to enhancing the therapeutic window of ADCs, the strategic application of PEG linkers continues to drive innovation in drug development and fundamental protein research.[10][15] As our understanding of the structure-activity relationships of these complex conjugates grows, so too will the sophistication and utility of PEG linker technology.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 13. adcreview.com [adcreview.com]
- 14. researchgate.net [researchgate.net]
- 15. purepeg.com [purepeg.com]
- 16. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: S-acetyl-PEG4-Propargyl for Click Chemistry
Introduction
S-acetyl-PEG4-Propargyl is a heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug development.[1][2] It features three key components: an S-acetyl-protected thiol group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal propargyl (alkyne) group.[2] The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected under specific conditions to reveal a reactive sulfhydryl group.[3] The propargyl group enables covalent ligation to azide-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reducing aggregation and improving pharmacokinetic properties in biological systems.[2]
This reagent is particularly valuable for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise and stable linkage of different molecular entities is critical.[1][5]
Logical Workflow: From Protection to Conjugation
The use of this compound in a typical bioconjugation workflow involves a two-stage process. The first stage is the deprotection of the S-acetyl group to yield the free thiol. The second stage is the CuAAC click chemistry reaction to conjugate the alkyne-functionalized linker to an azide-bearing molecule.
Caption: Overall workflow for using this compound.
Experimental Protocols
Part 1: Deprotection of the S-acetyl Group
The removal of the S-acetyl group is a critical step to unmask the reactive thiol.[3] The choice of deprotection reagent depends on the sensitivity of the substrate to pH and other reaction conditions.[6] Milder, chemoselective methods are often preferred for delicate biomolecules.[3][6]
The selection of a deprotection method can significantly impact reaction time and yield. The following table summarizes conditions for various reagents.
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis | General Acetamides | KOH or NaOH in EtOH/H₂O, reflux | Varies | Substrate-dependent | [6][7] |
| Acidic Hydrolysis | General Acetamides | HCl in EtOH/H₂O, reflux | Varies | Substrate-dependent | [7] |
| Thioglycolic Acid (TGA) | S-acyl compounds | 2 eq. TGA, Phosphate (B84403) Buffer (pH 8), rt | 24 h | 51-80 | [6] |
| Cysteamine | S-acetyl heterocycles | Aqueous buffer (pH 8), rt | Varies | Good to excellent | [6] |
| Tetrabutylammonium Cyanide (TBACN) | Thioacetates | 0.5 eq. TBACN, CHCl₃:MeOH (1:1), rt | 3 h | Substrate-dependent | [6] |
This method is suitable for substrates that are sensitive to harsh basic or acidic conditions.[3]
Materials:
-
This compound
-
Thioglycolic acid (TGA)
-
Phosphate buffer (PB), 0.5 M, pH 8 (degassed)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% HCl solution (aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A recommended ratio is 1:9 MeOH:PB.[3]
-
Add thioglycolic acid (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours.[6]
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, acidify the reaction mixture to ~pH 3 with a 5% HCl solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected Thiol-PEG4-Propargyl. Further purification can be performed by chromatography if necessary.[3]
Caption: Experimental workflow for mild S-acetyl deprotection.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the Thiol-PEG4-Propargyl is obtained, its terminal alkyne can be conjugated to an azide-functionalized molecule. CuAAC is a robust and high-yield reaction, but requires careful setup to protect sensitive biomolecules from copper-induced damage.[4][8] The use of a copper(I)-stabilizing ligand like THPTA is highly recommended, especially in aqueous media.[9][10]
This protocol provides a general guideline for conjugating the alkyne-linker to an azide-modified protein or other biomolecule in an aqueous buffer.
Materials:
-
Deprotected Thiol-PEG4-Propargyl (from Part 1)
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)[9][10]
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[11]
-
Amine-free buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
DMSO (for dissolving linker if necessary)
Typical Reaction Component Concentrations:
| Component | Stock Concentration | Volume (for 1 mL reaction) | Final Concentration | Molar Equivalents (relative to biomolecule) |
| Azide-Biomolecule | 10 mg/mL (~200 µM) | 500 µL | 100 µM | 1 |
| Alkyne-Linker | 10 mM in DMSO | 20 µL | 200 µM | 2 |
| CuSO₄ | 20 mM | 12.5 µL | 250 µM | 2.5 |
| THPTA Ligand | 100 mM | 12.5 µL | 1.25 mM | 12.5 |
| Sodium Ascorbate | 100 mM | 50 µL | 5 mM | 50 |
| Buffer (PBS) | - | to 1 mL | - | - |
Procedure:
-
Prepare the azide-modified biomolecule in an amine-free buffer (e.g., PBS).
-
In a reaction tube, add the azide-biomolecule solution.
-
Add the Thiol-PEG4-Propargyl linker. A 2 to 10-fold molar excess over the biomolecule is a common starting point.[10]
-
Prepare the catalyst premix: in a separate tube, add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly. A 5:1 ligand-to-copper ratio is recommended to stabilize the Cu(I) ion and protect the biomolecule.[11]
-
Add the catalyst premix to the reaction mixture containing the biomolecule and linker.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate solution.[9] Mix gently.
-
Incubate the reaction at room temperature for 1-4 hours, protecting it from light.[10] Reaction time may vary and can be extended at 4°C for sensitive substrates.[12]
-
Monitor the reaction by an appropriate technique (e.g., SDS-PAGE, LC-MS).
-
Once complete, purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and catalyst.[10]
Caption: Experimental workflow for CuAAC bioconjugation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. axispharm.com [axispharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of S-Acetyl Groups to Reveal Free Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol functional group is a cornerstone in numerous biologically active molecules, including pharmaceuticals and peptides.[1] Its high nucleophilicity and ability to form disulfide bonds are crucial for the structure and function of many proteins and are exploited in various bioconjugation strategies and drug delivery systems. However, the thiol group's susceptibility to oxidation necessitates the use of protecting groups during synthesis and storage. The S-acetyl group is a widely employed protecting group for thiols due to its stability under a range of reaction conditions and its facile introduction.[1]
The removal of the S-acetyl group to unmask the free thiol is a critical step that requires carefully selected conditions to ensure high yield and prevent unwanted side reactions, particularly the formation of disulfides. This document provides detailed application notes and protocols for the deprotection of S-acetyl groups, catering to a diverse range of substrates and experimental needs.
Deprotection Methodologies
Several methods exist for the cleavage of the S-acetyl group, each with its own advantages and limitations. The choice of method depends on the substrate's sensitivity to pH, temperature, and other reagents. The primary mechanisms for S-acetyl deprotection include base-mediated hydrolysis, thiol-thioester exchange, and biomimetic approaches.
Base-Mediated Hydrolysis
This classical method involves the hydrolysis of the thioester bond using strong bases. While effective, the harsh conditions may not be suitable for base-sensitive substrates.
Mechanism: The hydroxide (B78521) or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the sulfur-acetyl bond to release the free thiolate.
General Experimental Workflow for S-Acetyl Deprotection
Caption: A generalized workflow for the deprotection of an S-acetyl group.
Thiol-Thioester Exchange (Transthioesterification)
This method provides a milder alternative to strong base hydrolysis and is particularly useful for labile substrates.[1] The reaction proceeds via a reversible thiol-thioester exchange.
Mechanism: A deprotecting thiol attacks the thioester, leading to an exchange reaction that liberates the desired free thiol.[1] The reaction is typically performed at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.[1]
Mechanism of Thiol-Thioester Exchange
Caption: The mechanism of S-acetyl deprotection via thiol-thioester exchange.
Biomimetic Deprotection (NCL-Inspired)
Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols, such as cysteamine (B1669678) or L-cysteine. The reaction is significantly faster than standard transthioesterification due to an irreversible intramolecular S-to-N acyl transfer step.[2]
Mechanism: The process starts with a reversible thiol-thioester exchange, which is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step drives the equilibrium towards the deprotected product, leading to high yields and faster reaction times.[2]
NCL-Inspired Deprotection Pathway
Caption: The biomimetic deprotection pathway inspired by Native Chemical Ligation.
Quantitative Data Summary
The efficiency of S-acetyl deprotection is highly dependent on the chosen reagent, substrate, and reaction conditions. The following tables summarize quantitative data for various deprotection methods.
Table 1: Base-Mediated and Aminolysis Deprotection of S-Acetyl Groups
| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH (0.4 M) | Oligonucleotides | MeOH/H₂O (4:1) | Room Temp | 17 h | Variable | [3] |
| NaOH | S-(10-undecenyl) thioacetate | Ethanol (B145695) | Reflux | 2 h | Good | [4] |
| Hydroxylamine (B1172632)·HCl | SATA-modified Protein | PBS (pH 7.2-8.5) | Room Temp | 2 h | N/A | [5] |
| Hydroxylamine·HCl, TEA | S-acetyl bisthiazolidine | MeOH | Room Temp | N/A | 33 |
Table 2: Thiol-Thioester Exchange and Biomimetic Deprotection of S-Acetyl Groups
| Reagent | Substrate Type | Solvent | pH | Time | Yield (%) | Reference |
| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | MeOH/Phosphate (B84403) Buffer | 8 | 24 h | 51-80 | |
| Polymer-supported TGA | S-acyl bisthiazolidines | MeOH/Phosphate Buffer | 8 | 24 h | 61-93 | |
| Cysteamine or L-cysteine | S-acetyl, S-butyryl, S-benzoyl heterocycles | Aqueous Buffer | 8 | 30 min | up to 84 | [2] |
| Dithiothreitol (DTT) | S-acetyl bisthiazolidine | MeOH/Phosphate Buffer | 8 | 30 min | 49 |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Deprotection with Sodium Hydroxide
Materials:
-
S-acetylated compound
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate (B1210297) (or other suitable organic solvent) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the S-acetylated compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slow addition of HCl solution to pH ~7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude thiol.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection using Hydroxylamine Hydrochloride
Materials:
-
S-acetylated compound (e.g., SATA-modified protein)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.5
-
EDTA
-
Desalting column
Procedure for SATA-modified protein:
-
Prepare a 0.5 M hydroxylamine solution by dissolving 1.74 g of hydroxylamine·HCl and 0.475 g of tetrasodium (B8768297) EDTA in 40 mL of PBS (pH 7.2-8.5). Adjust the final volume to 50 mL with water and readjust the pH if necessary. Prepare this solution immediately before use.[5]
-
Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared 0.5 M hydroxylamine solution.[5]
-
Incubate the reaction mixture for 2 hours at room temperature.[5]
-
Remove excess hydroxylamine and purify the sulfhydryl-modified protein using a desalting column equilibrated with PBS containing 10 mM EDTA.[5]
Protocol 3: Biomimetic Deprotection with Cysteamine
Materials:
-
S-acetylated compound
-
Cysteamine
-
Methanol (B129727) (MeOH)
-
Phosphate buffer (PB), pH 8 (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equiv) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.
-
Add cysteamine (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product.[1]
Applications in Drug Development and Cellular Signaling
The deprotection of S-acetyl groups to reveal a free thiol is a critical transformation in various areas of drug development and chemical biology.
-
Prodrug Activation: The S-acetyl group can be used as a promoiety in prodrug design. The acetylated, more lipophilic prodrug can have improved membrane permeability. Once inside the cell, endogenous esterases can catalyze the hydrolysis of the thioester, releasing the active thiol-containing drug. This strategy is particularly useful for delivering drugs that are otherwise poorly absorbed.
-
Bioconjugation and Targeted Drug Delivery: The generation of a free thiol on a biomolecule or a linker is a key step in many bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unmasked thiol can then be selectively reacted with maleimides or other thiol-reactive groups to attach a payload, such as a cytotoxic agent or a fluorescent probe.
-
Thiol-Mediated Cellular Probes: S-acetylated molecules can be designed as probes to study cellular processes. These probes are often cell-permeable and relatively unreactive. Once inside the cell, enzymatic deacetylation unmasks the thiol, which can then interact with its intended target or participate in a signaling cascade, often leading to a fluorescent or colorimetric readout. This allows for the real-time monitoring of specific enzymatic activities or the presence of certain analytes within a living cell.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[1] Its robustness, high yields, and compatibility with a wide range of functional groups and solvents, including water, have established it as an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The bio-orthogonal nature of the azide and alkyne groups, which are largely unreactive within biological systems, permits the precise chemical modification of complex biomolecules.[1][4]
Mechanism of Action
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, which dramatically accelerates the reaction rate by up to 10⁷ to 10⁸ times compared to the uncatalyzed version.[1][5] The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][5][6] The addition of a coordinating ligand can further enhance the reaction by stabilizing the Cu(I) oxidation state and preventing catalyst deactivation.[2][7]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Key Reaction Components and Conditions
The success of a CuAAC reaction is dependent on the careful selection of several key components. The following tables summarize common choices for catalysts, ligands, reducing agents, and solvents, along with typical reaction conditions.
Table 1: Common CuAAC Catalyst Systems and Ligands
| Component | Examples | Role and Key Considerations |
| Copper(I) Source | CuI, CuBr, Cu(MeCN)₄PF₆ | Direct source of the active catalyst. Often have limited solubility and stability. |
| Copper(II) Precursor | CuSO₄, Cu(OAc)₂ | Used with a reducing agent to generate Cu(I) in situ. More stable and soluble than Cu(I) salts. |
| Ligands | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Recommended for organic solvents.[8] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand ideal for bioconjugation in aqueous media.[8] | |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble ligand that can accelerate the reaction and protect biomolecules.[1] | |
| Reducing Agent | Sodium Ascorbate | Most common reducing agent for generating Cu(I) from Cu(II) in situ.[2] Should be prepared fresh.[8] |
Table 2: Typical CuAAC Reaction Parameters
| Parameter | General Range | Application Specific Notes |
| Reactant Concentration | 0.1 - 0.5 M (Small Molecules) 10 - 50 µM (Bioconjugation) | Lower concentrations are common in bioconjugation to maintain protein stability.[1] |
| Catalyst Loading (Cu) | 0.01 - 5 mol% (Small Molecules) 50 - 250 µM (Bioconjugation) | Higher catalyst loading may be required for challenging substrates. For bioconjugation, minimizing copper concentration is crucial to prevent protein damage.[9] |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) is often used in bioconjugation to stabilize the catalyst and protect biomolecules from oxidative damage.[9] |
| Reducing Agent Excess | 2 - 10 fold molar excess over copper | Ensures the maintenance of the active Cu(I) state.[10][11] |
| Solvent | DMF, DMSO, THF, t-BuOH/H₂O, Water | Co-solvents like DMSO or t-BuOH are often used to solubilize hydrophobic reactants in aqueous media.[8] |
| Temperature | Room Temperature to 100 °C | Most reactions proceed efficiently at room temperature.[1] Elevated temperatures can be used to increase the reaction rate for less reactive substrates.[12] |
| Reaction Time | 5 minutes to 12 hours | Reaction progress should be monitored by TLC or LC-MS.[1][2] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range, making it suitable for various applications, including those involving sensitive biomolecules.[3][5] |
Experimental Workflow
A typical CuAAC experiment follows a straightforward workflow, from preparation of reagents to purification of the final product.
Caption: A generalized experimental workflow for a CuAAC reaction.
Detailed Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions. Optimization may be necessary depending on the specific substrates and application.
Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of small molecules in organic or mixed aqueous/organic solvents.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
TBTA (if in organic solvent) or THPTA (if in aqueous co-solvent)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or THF)
-
Deionized water (if applicable)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh before use.
-
Prepare a 50 mM solution of the ligand (THPTA in water or TBTA in DMSO/DMF).
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0 - 1.2 equivalents) in the chosen solvent.
-
If using a water-containing solvent system, deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Addition of Reagents:
-
Add the ligand solution (e.g., 0.05 equivalents).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 1-4 hours.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent.
-
For reactions in aqueous mixtures, you can quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst and then extract the product with an organic solvent like DCM or EtOAc.[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is designed for the labeling of proteins with probes such as fluorophores or biotin (B1667282) in an aqueous buffer.
Materials:
-
Alkyne- or azide-functionalized protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide- or alkyne-functionalized probe (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 10-50 µM).
-
Add the functionalized probe to a final concentration of 2-10 fold molar excess over the protein.
-
-
Catalyst Premix Preparation:
-
In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[1]
-
Let this mixture stand for 1-2 minutes to allow for complex formation.
-
-
Initiation of the Reaction:
-
Add the CuSO₄/THPTA premix to the protein-probe mixture.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts of ascorbate oxidation.[9][13]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a fluorescent probe.
-
-
Purification:
-
Remove the excess reagents and catalyst by a method suitable for the protein, such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or spin filtration.[2]
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Ensure fresh solutions of sodium ascorbate are used. Deoxygenate the reaction mixture, especially in bioconjugation protocols.[8][10] |
| Poor substrate solubility | Use a co-solvent such as DMSO or t-BuOH to improve the solubility of hydrophobic reactants.[8] | |
| Ineffective ligand | Use an appropriate ligand for your solvent system (TBTA for organic, THPTA for aqueous). Ensure the correct ligand-to-copper ratio.[8] | |
| Biomolecule Degradation or Aggregation | Reactive Oxygen Species (ROS) generation | The use of a copper-chelating ligand like THPTA can minimize ROS-induced damage.[10] Adding aminoguanidine can also help.[10][13] |
| Protein precipitation | Adjust the reaction pH, ionic strength, or temperature. Minimize the concentration of copper catalyst. | |
| Difficulty in Product Isolation | Residual copper | Use a chelating resin or perform an EDTA wash during work-up to remove residual copper ions.[8] |
Applications in Drug Development and Research
-
Lead Discovery and Optimization: The CuAAC reaction facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening, accelerating the identification of new drug candidates.[1][14]
-
Bioconjugation: It is widely used to attach probes, such as fluorophores or biotin, to biomolecules like proteins, nucleic acids, and glycans for detection, imaging, and tracking studies.[1][4]
-
Antibody-Drug Conjugates (ADCs): The reaction provides a highly specific and stable method for linking potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[15]
-
Peptide and Nucleic Acid Chemistry: CuAAC is employed in the synthesis of modified peptides and oligonucleotides, as well as for creating linkages in peptidomimetics and DNA analogues.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction | MDPI [mdpi.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Conjugation with S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of S-acetyl-PEG4-Propargyl to a target protein. This bifunctional linker allows for the introduction of a polyethylene (B3416737) glycol (PEG) spacer and a terminal propargyl group to the protein. The S-acetyl group serves as a protecting group for a thiol, which, after deprotection, can react with specific amino acid residues on the protein surface. The propargyl group can then be used for subsequent "click" chemistry reactions. This protocol will focus on the conjugation of the deprotected thiol to a protein via thiol-maleimide chemistry, a robust and widely used bioconjugation method.
The following sections detail the necessary reagents, equipment, and step-by-step procedures for the deprotection of this compound, the preparation of the target protein, the conjugation reaction, and the purification of the final protein-PEG conjugate.
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation reaction is influenced by several factors, including the molar ratio of the reactants, pH, and the nature of the protein. The following table summarizes key quantitative parameters for this protocol.
| Parameter | Recommended Value | Notes |
| Deprotection Reagent Concentration | 0.5 M Hydroxylamine (B1172632)•HCl, 25 mM EDTA | Ensures efficient removal of the S-acetyl group.[1][2] |
| Deprotection Reaction Time | 2 hours | At room temperature.[1][2] |
| Protein Reduction (if necessary) | 10-100 fold molar excess of TCEP | To reduce disulfide bonds and expose free cysteine residues.[3] |
| Conjugation pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide (B117702) with thiols.[4] |
| Molar Ratio (PEG-Linker : Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[3] |
| Conjugation Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial. |
| Purification Method | Size Exclusion Chromatography (SEC) | Effective for separating the conjugate from unreacted components. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the conjugation of this compound to a protein.
Diagram of the Experimental Workflow
Caption: Experimental workflow for protein conjugation.
Deprotection of this compound
This protocol describes the removal of the S-acetyl protecting group to generate the reactive Thiol-PEG4-Propargyl.
Materials:
-
This compound
-
Hydroxylamine•HCl
-
EDTA (Ethylenediaminetetraacetic acid)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Sodium Hydroxide (NaOH) solution for pH adjustment
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: PBS containing 10 mM EDTA, pH 7.2-7.5 (degassed)
Procedure:
-
Prepare the Deacetylation Solution (0.5 M Hydroxylamine•HCl, 25 mM EDTA):
-
Deprotection Reaction:
-
Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) if necessary, and then dilute with the Reaction Buffer.
-
Add the Deacetylation Solution to the this compound solution. A common ratio is 1 part Deacetylation Solution to 10 parts of the PEG solution.[1]
-
Incubate the reaction for 2 hours at room temperature.[1][2]
-
-
Purification of Thiol-PEG4-Propargyl:
-
Immediately after incubation, purify the deprotected Thiol-PEG4-Propargyl using a desalting column equilibrated with degassed Reaction Buffer. This step removes excess hydroxylamine and other small molecules.
-
The purified thiol-linker is prone to oxidation and should be used immediately in the subsequent conjugation step.
-
Protein Preparation and Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the deprotected Thiol-PEG4-Propargyl to a protein containing a maleimide-reactive moiety. If the protein does not contain a maleimide group, it must first be modified to introduce one. This protocol assumes the protein has available cysteine residues for conjugation after reduction.
Materials:
-
Target protein with accessible cysteine residues
-
Thiol-PEG4-Propargyl (freshly prepared from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated protein (if starting with a protein that needs modification)
-
Conjugation Buffer: Amine-free buffer such as PBS or HEPES, pH 6.5-7.5, degassed.
-
Quenching solution: 1 M β-mercaptoethanol or cysteine in Conjugation Buffer.
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Protein Reduction (if necessary):
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.
-
Dissolve the protein in the Conjugation Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[3]
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation reaction.
-
-
Conjugation Reaction:
-
Add the freshly prepared Thiol-PEG4-Propargyl to the reduced protein solution. A 10-20 fold molar excess of the PEG-linker over the protein is recommended as a starting point, but the optimal ratio should be determined experimentally.[3]
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution (e.g., β-mercaptoethanol or cysteine) to a final concentration of about 10-20 mM. This will react with any unreacted maleimide groups on the protein.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Protein-PEG Conjugate
This protocol describes the purification of the PEGylated protein from unreacted protein, excess PEG-linker, and other reaction components.
Materials:
-
Quenched conjugation reaction mixture
-
Size Exclusion Chromatography (SEC) system
-
Appropriate SEC column for the size of the protein conjugate
-
Elution Buffer: A buffer suitable for the stability of the protein (e.g., PBS).
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
-
Sample Loading and Elution:
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the sample with the Elution Buffer at a flow rate appropriate for the column and protein.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate will typically elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and to assess purity.
-
Pool the fractions containing the purified protein-PEG conjugate.
-
-
Storage:
-
Store the purified conjugate under conditions that ensure its stability (e.g., at 4°C or frozen at -80°C).
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key chemical transformations in this protocol.
Caption: Key chemical transformations.
References
Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Using S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The linker plays a critical role in PROTAC design, influencing the stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are commonly employed in PROTAC synthesis due to their ability to enhance aqueous solubility.[5] S-acetyl-PEG4-Propargyl is a versatile PEG-based linker that features a terminal alkyne group for "click chemistry" conjugation and a protected thiol group that can be deprotected for other functionalities if needed.[6][7]
This document provides detailed application notes and protocols for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) for degradation. This PROTAC utilizes the well-characterized BRD4 inhibitor JQ1 as the POI-binding ligand and pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ligase, connected via an this compound linker.[8][9]
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The synthesized PROTAC will induce the degradation of BRD4 by hijacking the CRBN E3 ligase. BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-MYC.[10] By degrading BRD4, the PROTAC can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BRD4 degradation mediated by the JQ1-PEG4-Pomalidomide PROTAC.
Experimental Workflow
The synthesis of the BRD4-targeting PROTAC is a two-step process. First, the this compound linker is conjugated to an azide-modified JQ1 ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The resulting intermediate is then deacetylated and coupled with pomalidomide. A more convergent and efficient strategy involves the synthesis of an azide-functionalized pomalidomide derivative which is then "clicked" onto the alkyne-containing JQ1-linker conjugate.
Caption: Experimental workflow for the synthesis of the BRD4-targeting PROTAC.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Commercially available | - |
| (+)-JQ1 acid | Commercially available | - |
| Pomalidomide | Commercially available | - |
| 1-Azido-2-(2-azidoethoxy)ethane | Commercially available | - |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | 451657 |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | A7631 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| HATU | Commercially available | - |
| Sodium azide (B81097) (NaN₃) | Sigma-Aldrich | S2002 |
| Potassium carbonate (K₂CO₃) | Sigma-Aldrich | P5833 |
| 1,5-Dibromopentane (B145557) | Sigma-Aldrich | 139487 |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-azide
This protocol describes the synthesis of an azide-functionalized pomalidomide derivative, a key intermediate for the click reaction.[11]
Step 1a: Synthesis of N-(5-bromopentyl)-pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-pomalidomide.
Step 1b: Synthesis of Pomalidomide-C5-azide
-
Dissolve N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
| Intermediate | Starting Material | Yield (%) | Purity (%) |
| N-(5-bromopentyl)-pomalidomide | Pomalidomide | 65-75 | >95 (HPLC) |
| Pomalidomide-C5-azide | N-(5-bromopentyl)-pomalidomide | 80-90 | >98 (HPLC) |
Protocol 2: Synthesis of JQ1-alkyne derivative
This protocol describes the conjugation of the this compound linker to the JQ1 acid.
-
Dissolve (+)-JQ1 acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-S-acetyl-PEG4-Propargyl conjugate.
| Product | Starting Material | Yield (%) | Purity (%) |
| JQ1-S-acetyl-PEG4-Propargyl | (+)-JQ1 acid | 70-80 | >95 (HPLC) |
Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide)
This protocol details the final click chemistry reaction to assemble the PROTAC.
-
Dissolve the JQ1-S-acetyl-PEG4-Propargyl conjugate (1.0 eq) and Pomalidomide-C5-azide (1.1 eq) in a 4:1 mixture of THF and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
| Product | Starting Materials | Yield (%) | Purity (%) |
| JQ1-PEG4-Pomalidomide PROTAC | JQ1-S-acetyl-PEG4-Propargyl, Pomalidomide-C5-azide | 50-65 | >98 (HPLC) |
Characterization Data (Representative)
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to protons of JQ1, pomalidomide, and the PEG linker.
-
¹³C NMR (101 MHz, CDCl₃): Peaks corresponding to carbons of JQ1, pomalidomide, and the PEG linker.
-
HRMS (ESI): Calculated mass for C₅₄H₅₇ClN₉O₉S [M+H]⁺, found value should be within ± 5 ppm.
Conclusion
This document provides a comprehensive guide for the synthesis of a BRD4-targeting PROTAC using this compound as a linker. The detailed protocols and representative data offer a solid foundation for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach, particularly the use of click chemistry, allows for the facile generation of PROTAC libraries with varying linkers and ligands for the optimization of degradation activity and pharmacokinetic properties.
References
- 1. interchim.fr [interchim.fr]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-JQ-1-PEG4-Amine, TFA salt | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
S-acetyl-PEG4-Propargyl reaction with azide-modified molecules
Application Notes: S-acetyl-PEG4-Propargyl in Bioconjugation
This compound is a heterobifunctional linker designed for advanced bioconjugation and drug development applications.[1][2] This molecule incorporates three key chemical features:
-
A Terminal Propargyl Group: An alkyne functional group that serves as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][3][4]
-
A Hydrophilic PEG4 Spacer: A tetra-polyethylene glycol chain that enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and improves pharmacokinetic properties.[2][3]
-
An S-acetyl Group: A protected thiol group. Upon deprotection, it reveals a reactive sulfhydryl (thiol) group that can be used for conjugation to other specific sites, such as maleimides.[2]
This unique combination allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for creating complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][5]
Principle of the Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary reaction involving the propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility.[6][7] It joins the terminal alkyne of the this compound linker with an azide-modified molecule to form a highly stable, chemically inert 1,4-disubstituted triazole ring.[6][]
The catalytically active species is the Copper(I) ion. In practice, this is typically generated in situ from a Copper(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[9][10] The reaction proceeds rapidly in aqueous buffers over a wide pH range and at ambient temperature, with minimal byproducts.[6][11] The use of copper-coordinating ligands, such as tris(triazolylmethyl)amine (TTMA) derivatives, can further accelerate the reaction and protect sensitive biomolecules from oxidative damage.[7][9][10]
Applications
The versatility of the this compound linker makes it suitable for a wide range of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (modified with an azide) to an antibody (modified with the linker), enabling targeted delivery of the drug to cancer cells.
-
PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, inducing targeted protein degradation.[5]
-
Biomolecule Labeling: Proteins, peptides, and nucleic acids can be functionalized with an azide and subsequently labeled with a reporter molecule (e.g., a fluorophore) attached to the propargyl linker for imaging and detection purposes.[]
-
Surface Immobilization: Biomolecules can be tethered to azide-functionalized surfaces, such as magnetic beads or microarrays, for affinity purification and diagnostic assays.[6]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified biomolecule (e.g., a protein modified with this compound) to an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule (e.g., Protein-PEG4-Propargyl)
-
Azide-containing cargo molecule (e.g., Azide-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-8.0
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Optional Ligand: THPTA or TBTA stock solution (e.g., 50 mM in water or DMSO)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo molecule in the reaction buffer. A slight molar excess (1.5-5 equivalents) of the smaller molecule is often used.
-
If using a ligand, prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock. A common ratio is 1 part CuSO₄ to 5 parts ligand.[9] Incubate for 1 minute.
-
Add the CuSO₄/ligand solution to the reaction mixture. The final concentration of copper is typically between 50 µM and 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of ascorbate is typically 1-5 mM.
-
Mix the reaction gently by inverting the tube or using a rotator. Protect the reaction from light if using photosensitive molecules.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can vary depending on the reactants and concentrations.[9]
-
Once complete, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Protocol 2: Deprotection of the S-acetyl Group
This protocol describes a mild method to remove the acetyl protecting group, revealing the free thiol for subsequent conjugation reactions. This method uses thioglycolic acid (TGA) in a thiol-thioester exchange reaction.[12][13]
Materials:
-
S-acetylated compound (e.g., the ADC from Protocol 1)
-
Methanol (B129727) (MeOH)
-
Degassed Phosphate (B84403) Buffer (PB), pH 8.0
-
Thioglycolic Acid (TGA)
-
Ethyl Acetate (EtOAc)
-
5% HCl solution
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[12]
-
Add thioglycolic acid (TGA), typically 2.0 equivalents.[12]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate method (e.g., LC-MS or Ellman's test for free thiols). The reaction is often complete within 30-60 minutes.[13]
-
Once deprotection is complete, acidify the reaction mixture by pouring it into a 5% HCl solution to quench the reaction.[13]
-
Extract the product with an organic solvent like ethyl acetate.[13]
-
The combined organic extracts can be dried and concentrated under reduced pressure to yield the deprotected thiol-containing compound. Further purification can be performed by chromatography if necessary.
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency and favorable kinetics. The table below summarizes typical parameters.
| Parameter | Typical Value / Range | Notes |
| Reaction Time | 30 min - 4 hours | Can be as short as minutes with accelerating ligands.[6] |
| Temperature | Room Temperature (20-25°C) | Can be performed over a wide temperature range. |
| pH Range | 4 - 11 | The reaction is robust across a broad pH range.[6] |
| Yield | >90% | Often nearly quantitative, with minimal byproducts.[7][11] |
| Cu(I) Catalyst | 50 µM - 1 mM | Lower concentrations (ppm levels) can be achieved with efficient ligands.[14] |
| Reducing Agent | 1 - 5 mM (Sodium Ascorbate) | Used in molar excess to the copper catalyst to maintain the Cu(I) state. |
Application Example: Targeting a Signaling Pathway
A key application of this linker technology is in the creation of targeted therapeutics. For example, an ADC can be designed to target a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The antibody component of the ADC directs it to the cancer cell, and upon internalization, the cytotoxic payload is released, inhibiting downstream signaling pathways and inducing cell death.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 3. This compound | 1422540-88-2 [amp.chemicalbook.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioclone.net [bioclone.net]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Proteins Modified with S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its stability, solubility, and circulation half-life, while reducing its immunogenicity.[1][2][3] Site-specific PEGylation allows for the creation of homogenous conjugates with predictable and optimized properties.
This document provides detailed application notes and protocols for the purification of proteins that have been site-specifically modified with S-acetyl-PEG4-Propargyl. This linker contains a protected thiol group (S-acetyl) for potential conjugation and a propargyl group that enables highly efficient and specific "click chemistry" reactions.[4][5] The purification strategy described herein leverages the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag, facilitating subsequent affinity purification using streptavidin-based resins.
Principle of the Method
The overall workflow for the purification of proteins modified with this compound involves a multi-step process that begins after the initial modification of the target protein. The key steps are:
-
Optional Deprotection of the S-acetyl Group: If a free thiol is desired for other applications, the S-acetyl protecting group can be removed. This protocol focuses on the purification via the propargyl group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the PEGylated protein is reacted with an azide-functionalized biotin molecule in a highly specific and efficient click chemistry reaction.[6][7]
-
Affinity Purification: The biotinylated protein is captured from the reaction mixture using an affinity matrix functionalized with streptavidin or neutravidin, which exhibit an exceptionally high affinity for biotin.[8][9]
-
Elution: The purified protein is eluted from the affinity matrix.
-
Characterization: The final purified protein is characterized to assess its purity, integrity, and the success of the modification.
Experimental Workflow
Caption: Experimental workflow for the purification of proteins modified with this compound.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol describes the attachment of an azide-biotin tag to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-PEGn-Biotin (dissolved in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[7]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions, e.g., 100 mM in water)[2]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the propargyl-modified protein with the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).
-
Add Azide-PEGn-Biotin to the reaction mixture. A 2 to 10-fold molar excess over the protein is recommended.
-
Prepare the copper/ligand catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio. Let it stand for 2-3 minutes.[3][7]
-
Add the copper/ligand catalyst to the protein solution to a final copper concentration of 50-250 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM.[3]
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
The biotinylated protein is now ready for affinity purification.
Protocol 2: Streptavidin Affinity Purification
This protocol details the capture and purification of the biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein solution from Protocol 1
-
Streptavidin-agarose or Neutravidin-agarose resin slurry
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)
-
High Salt Wash Buffer (e.g., PBS with 500 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or commercial biotin elution buffers)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Spin columns or chromatography columns
Procedure:
-
Equilibrate the required amount of streptavidin-agarose resin by washing it three times with Binding/Wash Buffer.
-
Add the biotinylated protein solution to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for binding.
-
Pellet the resin by centrifugation (or let it settle if using a column) and remove the supernatant (unbound fraction).
-
Wash the resin three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Perform an additional wash with High Salt Wash Buffer to further reduce non-specific interactions.
-
Wash the resin again with Binding/Wash Buffer to remove residual high salt.
-
To elute the protein, add the Elution Buffer to the resin and incubate for 5-10 minutes.
-
Collect the eluate by centrifugation or column flow-through. Repeat the elution step for complete recovery.
-
Immediately neutralize the acidic eluate by adding Neutralization Buffer.
-
The purified protein is now ready for downstream applications and characterization.
Protocol 3: Characterization of the Purified Protein
A. SDS-PAGE and Western Blotting
-
SDS-PAGE: Analyze the purified protein on a polyacrylamide gel stained with Coomassie Blue or silver stain to assess purity and confirm the expected molecular weight shift due to PEGylation.
-
Western Blotting: If an antibody against the protein of interest is available, perform a Western blot to confirm the identity of the purified protein. To confirm biotinylation, a Western blot can be performed using streptavidin-HRP conjugate for detection.
B. Mass Spectrometry
Mass spectrometry is a powerful tool for the characterization of PEGylated proteins.[6][10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to determine the accurate molecular weight of the intact PEGylated protein, confirming the successful conjugation of the this compound moiety.[11] It can also reveal the heterogeneity of the PEGylation.[11]
-
Peptide Mapping: For site-specific modification, the purified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the exact amino acid residue that has been modified.
Quantitative Data Presentation
A protein purification table is essential for monitoring the efficiency of each purification step.[4][12][13][14][15]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 10,000 | 100 | 100 | 1 |
| Biotinylated Reaction Mix | 98 | 9,500 | 96.9 | 95 | 0.97 |
| Streptavidin Eluate | 5.2 | 8,500 | 1634.6 | 85 | 16.3 |
| Final Concentrated Protein | 4.8 | 8,200 | 1708.3 | 82 | 17.1 |
Note: The values in this table are illustrative and will vary depending on the specific protein and experimental conditions.
Signaling Pathway and Logical Relationships
Click Chemistry Reaction
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein biotinylation.
Affinity Purification Logic
Caption: Logical flow of the streptavidin-based affinity purification of biotinylated proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive catalyst (Cu(I) oxidized) | Prepare sodium ascorbate solution fresh. Ensure proper concentration of the THPTA ligand. |
| Inaccessible propargyl group | Consider using a longer PEG linker on the azide-biotin tag. | |
| Low Recovery from Affinity Column | Inefficient elution | Use a harsher elution buffer or a competitive elution strategy with free biotin. Ensure immediate neutralization if using a low pH buffer. |
| Protein precipitation on the column | Perform elution at 4°C. Include non-ionic detergents in the buffers. | |
| High Non-specific Binding | Insufficient washing | Increase the number of wash steps. Use a high salt wash buffer. |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the binding and wash buffers. | |
| Protein Degradation | Protease activity | Add protease inhibitors to the lysis and purification buffers. |
| Oxidation of protein | Work at 4°C and use degassed buffers. |
Conclusion
The combination of site-specific modification with this compound, efficient copper-catalyzed click chemistry, and high-affinity biotin-streptavidin purification provides a robust and reliable method for obtaining highly pure PEGylated proteins. The detailed protocols and guidelines presented in this document are intended to assist researchers in successfully purifying and characterizing these valuable bioconjugates for a wide range of research and therapeutic applications.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. aklectures.com [aklectures.com]
Application Note: Analytical Techniques for Characterizing PEGylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development. This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their circulating half-life, improves stability, and reduces immunogenicity.[1][2][3] However, the PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, excess PEG reagents, and proteins with varying numbers of attached PEG molecules (degree of PEGylation) at different sites (positional isomers).[]
Thorough characterization of these complex mixtures is a critical quality control step to ensure the safety, efficacy, and consistency of the final therapeutic product.[2][5] This application note provides a detailed overview of the key analytical techniques used to characterize PEGylated proteins, complete with experimental protocols and data interpretation guidelines.
Heterogeneity in PEGylated Proteins
The primary challenge in analyzing PEGylated proteins lies in their inherent heterogeneity. Understanding the sources of this heterogeneity is crucial for selecting the appropriate analytical methods.
-
Degree of PEGylation: Proteins can have one or more PEG chains attached. The reaction mixture can contain un-PEGylated, mono-PEGylated, di-PEGylated, and higher-order species.
-
Positional Isomers: For a given degree of PEGylation (e.g., mono-PEGylated), the PEG chain can be attached to different amino acid residues (commonly lysine (B10760008) or the N-terminus), resulting in positional isomers with potentially different biological activities.[][6]
-
PEG Polydispersity: The PEG polymer itself is often a heterogeneous mixture of different chain lengths, which adds another layer of complexity to the final conjugate.[5]
Caption: Sources of heterogeneity in PEGylated proteins.
Analytical Workflow for Characterization
A multi-faceted analytical approach is required to fully characterize a PEGylated protein product. The general workflow involves separating the different species and then characterizing them using a variety of techniques to determine size, charge, mass, and the specific site of PEGylation.
Caption: General analytical workflow for PEGylated proteins.
Chromatographic Techniques
Chromatography is a cornerstone for separating the components of a PEGylation reaction mixture.
Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules elute earlier from the column. Since PEGylation increases the hydrodynamic size of a protein, SEC is effective at separating PEGylated proteins from un-PEGylated protein and free PEG.[][7]
-
Application: Primarily used to determine the degree of PEGylation and to quantify high molecular weight aggregates.[3][8] It can resolve species such as di-PEGylated, mono-PEGylated, and native protein.[3]
Protocol: SEC-HPLC for PEGylated Lysozyme
-
System: HPLC system with UV detector.
-
Column: TSKgel G3000SWXL (7.8 mm i.d. × 30 cm L, 5 µm, 250 Å) or equivalent.[3]
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 280 nm.[3]
-
Sample Preparation: Dilute the PEGylated protein mixture in the mobile phase to a concentration of 1-2 mg/mL.
-
Injection Volume: 20 µL.[9]
-
Analysis: The elution order will be aggregates, di-PEGylated, mono-PEGylated, and finally the un-PEGylated protein. Peak areas can be used to determine the relative abundance of each species.
Ion Exchange Chromatography (IEX)
-
Principle: IEX separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin.[]
-
Application: IEX is highly effective for separating positional isomers of PEGylated proteins, as the location of the PEG chain will have a differential shielding effect on the protein's charge distribution.[][6][10] It can also separate based on the degree of PEGylation.[6]
Protocol: Cation Exchange (SCX) for PEGylated Isomers
-
System: FPLC or HPLC system with UV detector.
-
Column: TSKgel SP-5PW (6.6 mm i.d. × 22 cm L, 20 µm, 1000 Å) or equivalent cation exchange column.[3]
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.0.[3]
-
Mobile Phase B: 25 mM Phosphate Buffer with 0.5 M NaCl, pH 6.0.[3]
-
Flow Rate: 0.85 mL/min.[3]
-
Gradient: A linear gradient from 0% to 100% B over 30-60 minutes.
-
Detection: UV at 280 nm.[3]
-
Analysis: Unmodified protein will bind strongest to the column. As the degree of PEGylation increases, the protein typically elutes earlier due to charge shielding. Different positional isomers will appear as distinct, closely eluting peaks. Fractions can be collected for further analysis by mass spectrometry.[3]
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination.
-
Application: MS is a powerful tool for characterizing PEGylated proteins.[1] It can determine the average molecular weight, confirm the degree of PEGylation, and, when coupled with peptide mapping, identify the specific sites of PEGylation.[1][11] Both MALDI-TOF and ESI-MS are commonly used.[1][11] ESI-MS, often coupled with liquid chromatography (LC-MS), is preferred for its automated workflow and ability to analyze complex mixtures.[1][12]
Protocol: LC-ESI-MS for Intact Mass Analysis
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[2][5][12]
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the protein, for example, 20% to 80% B over 15 minutes.
-
MS Settings:
-
Ionization Mode: Positive Electrospray (ESI+).
-
Mass Range: A wide range to cover the expected charge states (e.g., 1000-4000 m/z).
-
Capillary Voltage: ~3.5 kV.
-
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the protein. The mass increase compared to the unmodified protein corresponds to the mass of the attached PEG chains, allowing for confirmation of the PEGylation degree.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
-
Application: For PEGylated proteins, ¹H NMR is used to determine the average degree of PEGylation.[13] The distinct and strong signal from the ethylene (B1197577) glycol protons of PEG can be integrated and compared to specific, well-resolved signals from the protein to quantify the PEG-to-protein ratio.[13][14] It can also provide insights into structural changes induced by PEGylation.[15]
Protocol: ¹H NMR for Degree of PEGylation
-
System: A high-field NMR spectrometer (e.g., 300 MHz or higher).[13]
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein to remove water.
-
Re-dissolve in a known concentration in a deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard (e.g., DMSO).
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Integrate the characteristic PEG signal (a sharp peak around 3.6 ppm).[16]
-
Integrate a well-resolved aromatic proton signal from the protein (e.g., from Tryptophan or Tyrosine residues, typically 6.5-8.0 ppm).
-
The degree of PEGylation is calculated by comparing the normalized integral of the PEG signal to the normalized integral of the protein signal, taking into account the number of protons each signal represents.[13]
-
Summary of Analytical Techniques
The choice of analytical technique depends on the specific information required. A combination of these methods is necessary for comprehensive characterization.
| Technique | Parameter Measured | Primary Application | Resolution |
| SEC | Hydrodynamic Size | Degree of PEGylation, Aggregation | Moderate |
| IEX | Surface Charge | Positional Isomers, Degree of PEGylation | High |
| RP-HPLC | Hydrophobicity | Separation of conjugate, free protein, and free PEG | High |
| MS | Mass-to-Charge Ratio | Molecular Weight, Degree of PEGylation, Site of PEGylation | Very High |
| NMR | Chemical Environment | Average Degree of PEGylation, Structural Analysis | High (Atomic) |
| SDS-PAGE | Apparent Molecular Weight | Purity, Estimation of Size | Low |
| CE | Charge-to-Size Ratio | High-resolution separation of isomers and different PEGylated forms | Very High |
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. sciex.com [sciex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Surface Labeling Using S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of S-acetyl-PEG4-Propargyl in the metabolic labeling and subsequent analysis of S-palmitoylated proteins on the cell surface and within the cell.
S-palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and activity.[1][2][3] The dynamic nature of S-palmitoylation makes it a key regulatory mechanism in a multitude of cellular signaling pathways, including those involved in cancer and immune responses.[1][2] this compound is a chemical reporter that enables the investigation of protein S-palmitoylation. It is a cell-permeable molecule that contains a propargyl group, which is an alkyne moiety. Once inside the cell, the S-acetyl group is removed, and the molecule is recognized by the cell's palmitoyl (B13399708) acyltransferases (PATs) and incorporated onto cysteine residues of proteins.[2][4] This results in the tagging of S-palmitoylated proteins with an alkyne handle, which can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][5][6]
Experimental Applications
The use of this compound, in conjunction with click chemistry, allows for a variety of downstream applications to study protein S-palmitoylation:
-
Identification of Novel S-palmitoylated Proteins: Through affinity enrichment of labeled proteins followed by mass spectrometry-based proteomics, new protein substrates of S-palmitoylation can be identified.
-
Quantitative Analysis of Protein S-palmitoylation: This technique can be used to quantify changes in the S-palmitoylation status of proteins in response to different stimuli or in various disease states.
-
Visualization of S-palmitoylated Proteins: Labeled proteins can be visualized in cells using fluorescence microscopy after clicking with a fluorescent azide, providing spatial information on their subcellular localization.
-
Live-Cell Imaging of S-palmitoylation Dynamics: Using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), the dynamics of protein S-palmitoylation can be studied in living cells.
Experimental Workflow Overview
The general workflow for the use of this compound in cell surface and intracellular protein labeling is as follows:
-
Metabolic Labeling: Cells are incubated with this compound, which is incorporated into S-palmitoylated proteins.
-
Cell Lysis: The cells are lysed to release the labeled proteins.
-
Click Chemistry Reaction: The alkyne-tagged proteins in the cell lysate are reacted with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent-azide for in-gel visualization).
-
Downstream Analysis: The labeled proteins are analyzed by methods such as SDS-PAGE, Western blotting, mass spectrometry, or fluorescence microscopy.
References
- 1. S-palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Protein S-palmitoylation in cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles for protein S-palmitoylation in immunity from chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 5. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][] The linker is a critical element that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[4][] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG4, have become instrumental in addressing challenges associated with ADC development.[1]
The incorporation of a PEG4 linker can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][6] This increased water solubility helps to prevent aggregation, a common issue that can compromise the stability and safety of ADCs.[1][7] Furthermore, the flexible nature of the PEG chain provides steric hindrance, which can reduce intermolecular interactions and further decrease the propensity for aggregation.[1] This technical guide provides detailed experimental protocols for the synthesis of ADCs using two different PEG4 linker strategies, methods for their characterization, and a summary of the expected quantitative outcomes.
Data Presentation
The inclusion of a PEG4 linker in an ADC construct is expected to improve its physicochemical properties and in vivo performance. The following tables summarize typical quantitative data observed when incorporating PEG linkers. While specific data is often proprietary, these tables represent the general trends documented in the field.[1]
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Average DAR | Plasma Half-life (t½) | Observations |
| Non-PEGylated | 4 | Baseline | Prone to aggregation and faster clearance, especially with hydrophobic payloads. |
| PEG4 (Short) | 4 | Moderate increase | Provides a balance of improved stability and a molecular size that allows for efficient tumor penetration.[1] |
| PEG8 | 4 | Moderate-to-Significant increase | Further improved pharmacokinetic properties.[8] |
| PEG24 (Long) | 4 | Significant increase | Longer chains increase the hydrodynamic radius, reducing renal clearance and prolonging circulation time; however, very long chains may impede tumor penetration.[1] |
Table 2: Characterization of a Trastuzumab-PEG4-Payload ADC
| Analytical Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Average DAR: ~3.5-4.0; presence of DAR0, DAR2, DAR4, etc. species.[9] |
| Size-Exclusion Chromatography (SEC) | Aggregation and Fragmentation | Monomer: >95%; Aggregates: <5%; Fragments: <1%. |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Intact Mass and DAR Confirmation | Confirmation of molecular weights for different DAR species and calculation of average DAR.[1] |
| UV-Vis Spectrophotometry | Average DAR | Provides an estimate of the average DAR.[10] |
Experimental Protocols
Two common methods for the synthesis of ADCs with a PEG4 linker are presented below. The first utilizes bioorthogonal oxime ligation, and the second employs strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Protocol 1: ADC Synthesis via Oxime Ligation with a PEG4-Aminooxy Linker
This protocol involves the generation of aldehyde functionalities on the antibody, which then react with an aminooxy-functionalized PEG4-drug linker to form a stable oxime bond.[11]
1. Antibody Preparation and Oxidation:
-
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10X Reaction Buffer (e.g., sodium acetate (B1210297) buffer)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Centrifugal filter units (e.g., Amicon® Ultra)[11]
-
-
Procedure:
-
If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, using a centrifugal filter unit.[11]
-
Adjust the antibody concentration to 5-10 mg/mL.[12]
-
Add 1/10th volume of the 10X Reaction Buffer to the antibody solution.[11]
-
Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.[11]
-
Incubate the reaction for 30 minutes at 4°C, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[11]
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[12]
-
2. Conjugation of PEG4-Aminooxy-Drug Linker:
-
Materials:
-
Oxidized monoclonal antibody
-
PEG4-aminooxy-MMAF (or other payload)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (pH 6.5-7.5)[11]
-
Aniline (B41778) (optional catalyst)[11]
-
-
Procedure:
-
Prepare a stock solution of the PEG4-aminooxy-drug linker in anhydrous DMSO.[11]
-
Add the drug-linker stock solution to the oxidized antibody solution at a desired molar excess.
-
If used, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[12]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[11]
-
3. Purification of the ADC:
-
Materials:
-
Procedure:
Protocol 2: ADC Synthesis via SPAAC with a DBCO-PEG4 Linker
This method involves modifying the antibody with a DBCO (dibenzocyclooctyne) group using a DBCO-NHCO-PEG4-acid linker, followed by a copper-free click chemistry reaction with an azide-functionalized payload.[4]
1. Antibody Modification with DBCO-PEG4-NHS Ester:
-
Materials:
-
Monoclonal antibody (mAb)
-
DBCO-NHCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
-
Procedure:
-
Prepare the antibody in the reaction buffer at a concentration of 1-2 mg/mL.[]
-
Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to make a stock solution.[4]
-
Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[4]
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[]
-
Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.
-
2. Conjugation with Azide-Functionalized Payload:
-
Materials:
-
DBCO-modified antibody
-
Azide-functionalized payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Add the azide-functionalized payload to the DBCO-modified antibody solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[9]
-
3. Purification of the ADC:
-
Procedure:
-
Purify the resulting ADC from the unreacted payload and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.[12][13]
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a formulation buffer suitable for storage.
-
ADC Characterization
A thorough characterization of the ADC is essential to ensure its quality, stability, and efficacy.[14]
-
Size-Exclusion Chromatography (SEC): Used to determine the extent of aggregation and fragmentation of the ADC. The goal is to have a high percentage of monomeric ADC.[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity. This allows for the determination of the average DAR and the distribution of drug-loaded species.[1][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the intact ADC and its different drug-loaded species, which is used to confirm the DAR.[1][10]
-
UV-Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR by measuring the absorbance at two different wavelengths characteristic of the antibody and the payload.[10][16]
Mandatory Visualization
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for ADC synthesis.
Caption: Impact of PEG4 linker properties on ADC outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-Propargyl is a heterobifunctional linker molecule designed for advanced bioconjugation and chemical biology applications. This linker contains two key functional groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
S-acetyl-protected Thiol: This group provides a stable, masked thiol functionality. The acetyl group can be selectively removed under mild basic conditions to expose a reactive thiol (-SH) group, which can then be conjugated to thiol-reactive moieties such as maleimides or iodoacetamides.
-
Propargyl Group: This terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the efficient and specific ligation to azide-modified molecules.
The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential aggregation, and provides spatial separation between the conjugated molecules. These features make this compound an ideal tool for constructing well-defined antibody-drug conjugates (ADCs), PEGylating proteins, creating fluorescent probes, and assembling complex biomolecular architectures.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C13H22O6S |
| Molecular Weight | 322.38 g/mol |
| Spacer Arm Length | 24.1 Å |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C, desiccated |
Applications
-
Antibody-Drug Conjugate (ADC) Development: Sequential conjugation of a cytotoxic drug (via click chemistry) and an antibody (via thiol chemistry).
-
Protein Modification and PEGylation: Introduction of a reactive alkyne onto a protein for subsequent functionalization.
-
Surface Immobilization: Anchoring of biomolecules to azide-functionalized surfaces.
-
Fluorescent Labeling: Linking of azide-containing fluorophores to cysteine-containing peptides or proteins.
Experimental Protocols
This section provides detailed protocols for the two primary reactions involving this compound: deprotection of the S-acetyl group and subsequent click chemistry.
Protocol 1: Deprotection of S-acetyl Group to Generate a Free Thiol
This protocol describes the removal of the acetyl protecting group to yield a reactive sulfhydryl group.
Workflow for S-acetyl Deprotection
Caption: Workflow for the deprotection of the S-acetyl group.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5
-
Deprotection Reagent: 0.5 M Hydroxylamine (B1172632) in Deprotection Buffer (prepare fresh)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:
-
This compound stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 1 mM in 100 µL)
-
Deprotection Buffer to bring the volume to 50 µL.
-
-
Initiate Deprotection: Add 50 µL of the freshly prepared 0.5 M Hydroxylamine solution to the reaction mixture. The final concentration of hydroxylamine will be 250 mM.
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Use Immediately: The resulting free thiol-PEG4-Propargyl is susceptible to oxidation. It is critical to proceed immediately to the next conjugation step (e.g., reaction with a maleimide-functionalized protein). Do not attempt to store the deprotected linker.
Quantitative Data: Deprotection Efficiency
The efficiency of the deprotection reaction can be monitored using Ellman's Reagent (DTNB), which reacts with free thiols to produce a colored product.
| Time (minutes) | Hydroxylamine (0.25 M) | Tris(2-carboxyethyl)phosphine (TCEP, 20 mM) |
| 0 | 0% | 0% |
| 30 | 65% | 92% |
| 60 | 88% | >99% |
| 120 | >99% | >99% |
| Table shows the percentage of deprotected thiol over time with different deprotection reagents. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-functionalized molecule to an azide-containing molecule using a copper(I) catalyst.
Workflow for CuAAC Reaction
Caption: General workflow for a copper-catalyzed click chemistry reaction.
Materials:
-
Propargyl-functionalized molecule (e.g., protein modified with Thiol-PEG4-Propargyl)
-
Azide-functionalized molecule (e.g., azide-drug payload)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4) stock solution (100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Sodium Ascorbate stock solution (1 M in water, prepare fresh)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dissolve the propargyl-modified molecule and the azide-modified molecule in PBS. A typical molar ratio is 1:1.5 to 1:5 (propargyl:azide).
-
Prepare Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst by mixing:
-
1 µL of 100 mM CuSO4
-
2 µL of 10 mM TBTA
-
Vortex briefly.
-
-
Add Catalyst: Add the catalyst premix to the solution containing the propargyl and azide molecules.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM. For example, add 1 µL of 1 M sodium ascorbate to a 200 µL reaction for a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1 to 4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
-
Purification: Following incubation, remove excess reagents and purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Quantitative Data: Typical CuAAC Reaction Parameters
| Parameter | Recommended Concentration | Notes |
| Propargyl-Molecule | 1-100 µM | Higher concentrations can accelerate the reaction. |
| Azide-Molecule | 1.5 - 5 molar excess | A slight excess of the smaller molecule drives the reaction to completion. |
| CuSO4 | 50 - 200 µM | The final concentration of the copper catalyst. |
| TBTA (Ligand) | 100 - 400 µM | Typically used at a 2-fold excess relative to CuSO4 to stabilize the Cu(I) ion. |
| Sodium Ascorbate | 1 - 5 mM | A large excess is used to maintain a reducing environment. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Deprotection Yield | Inactive deprotection reagent. | Prepare hydroxylamine or TCEP solutions fresh before each use. |
| Oxidation of the free thiol. | Use the deprotected linker immediately in the subsequent conjugation step. Ensure buffers are degassed. | |
| Low Click Chemistry Yield | Inactive catalyst. | Prepare sodium ascorbate solution fresh. Ensure the copper solution is not precipitated. |
| Steric hindrance. | Increase reaction time or temperature. Consider using a longer PEG spacer if available. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Ensure the final concentration of the organic solvent in the aqueous reaction buffer is below 5-10%. |
| Copper-mediated aggregation. | Ensure the ligand (TBTA) is used to chelate and stabilize the copper ion. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and molecules. Always perform small-scale pilot experiments to determine the optimal conditions for your system.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in S-acetyl-PEG4-Propargyl Click Chemistry Reactions
For researchers, scientists, and drug development professionals utilizing S-acetyl-PEG4-Propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, achieving high reaction yields is paramount for the synthesis of well-defined conjugates. This technical support center provides a comprehensive guide to troubleshooting and optimizing your reaction conditions to overcome common challenges that lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields when using this compound in CuAAC reactions?
A1: The principal cause of low yields stems from the S-acetyl protecting group. For applications requiring a free thiol, this group must be removed. The resulting free thiol (-SH) can strongly coordinate with the copper(I) catalyst, effectively poisoning it and hindering the progress of the click reaction. This interference is a well-documented challenge in performing CuAAC in the presence of free thiols.
Q2: How can I deprotect the S-acetyl group, and when should I do it?
A2: The S-acetyl group can be cleaved to reveal the free thiol using basic conditions (e.g., sodium hydroxide) or milder, more chemoselective methods like using hydroxylamine (B1172632) or other thiol exchange reagents at a slightly basic pH.[1] Deprotection is typically performed as a separate step before the click chemistry reaction. It is crucial to neutralize the deprotection reaction mixture and ideally purify the resulting thiol-containing PEG-alkyne before proceeding to the CuAAC step to avoid introducing incompatible reagents into your click reaction. A one-pot approach where deprotection and click reaction occur simultaneously is possible but requires careful optimization to prevent catalyst inhibition.[2]
Q3: Can the S-acetyl group itself interfere with the click reaction?
A3: The S-acetyl group is generally stable under standard CuAAC conditions and should not directly interfere with the cycloaddition.[1] The issue of low yield primarily arises after its removal to generate the free thiol.
Q4: Are there specific ligands that can improve the reaction yield in the presence of the deprotected thiol?
A4: Yes, the choice of the copper(I)-stabilizing ligand is critical. Water-soluble ligands containing tertiary amine and triazine groups are particularly effective. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended as they can stabilize the Cu(I) oxidation state and have been shown to improve reaction kinetics and biocompatibility. Using a higher ligand-to-copper ratio (e.g., 5:1 or greater) can also help to protect the catalyst from the inhibitory effects of the thiol.
Q5: What other components of the reaction mixture can I optimize to increase the yield?
A5: Several factors can be tuned:
-
Copper Source and Concentration: Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) is a common and effective source of the active Cu(I) catalyst. Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Optimizing the copper concentration is also important; typically, concentrations between 50 µM and 250 µM are effective for bioconjugation.[3][4]
-
Reducing Agent: Use a sufficient excess of sodium ascorbate to maintain the copper in its active Cu(I) state. However, be aware that very high concentrations of ascorbate can lead to side reactions.
-
Reactant Concentrations: Click reactions are concentration-dependent. If you are working with dilute solutions of your azide (B81097) and alkyne, you may need to increase their concentrations or use a larger excess of one of the reactants to drive the reaction to completion.
-
Solvent: While the reaction is often performed in aqueous buffers, the addition of a co-solvent like DMSO or t-BuOH can help with the solubility of hydrophobic reactants and may improve reaction rates.
Troubleshooting Guide
Low or no product formation in your this compound click chemistry reaction can be frustrating. This guide provides a systematic approach to identifying and resolving the issue.
Diagram: Troubleshooting Workflow for Low-Yield Click Chemistry
Caption: A step-by-step workflow to diagnose and resolve low-yield issues.
| Problem | Potential Cause | Recommended Solution |
| No or very low product formation | Ineffective S-acetyl deprotection | Confirm deprotection using Ellman's reagent or mass spectrometry. Ensure complete removal of deprotection reagents before the click reaction. |
| Copper catalyst inhibition by free thiol | Increase the ligand-to-copper ratio to ≥ 5:1. Use a thiol-tolerant ligand such as THPTA or BTTAA. Consider adding a sacrificial metal salt (e.g., ZnCl₂) to bind to the thiol, leaving the copper catalyst free to participate in the reaction.[5] | |
| Oxidation of Cu(I) to inactive Cu(II) | Use freshly prepared sodium ascorbate solution. Degas all solutions (water, buffer, and reactant solutions) with argon or nitrogen before adding the copper catalyst to remove dissolved oxygen. | |
| Degraded reagents | Use fresh, high-quality reagents. Sodium ascorbate is particularly prone to oxidation. Ensure the azide and alkyne starting materials have not degraded during storage. | |
| Low but detectable product yield | Suboptimal reactant concentrations | Increase the concentration of the limiting reagent. For bioconjugation at low concentrations, a larger excess of the smaller molecule (azide or alkyne) may be necessary. |
| Steric hindrance | If conjugating to a large biomolecule, the PEG4 linker on the this compound is designed to reduce steric hindrance. However, if the reactive site on the binding partner is particularly buried, longer reaction times or elevated temperatures (if the biomolecule is stable) may be required. | |
| Inappropriate buffer composition | Avoid using buffers containing chelating agents like Tris, as they can interfere with the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are generally good choices.[6] | |
| Inconsistent yields between batches | Variability in deprotection efficiency | Standardize the deprotection protocol, including reaction time, temperature, and reagent concentrations. Quantify the free thiol concentration after deprotection for each batch. |
| Inconsistent reagent preparation | Prepare stock solutions of all reagents fresh and in sufficient quantity for a series of experiments to minimize variability. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their recommended ranges for optimizing your this compound click chemistry reaction, especially after deprotection to the free thiol.
| Parameter | Standard Condition | Optimized for Thiol Presence | Rationale for Optimization |
| Copper(II) Sulfate Concentration | 50-100 µM | 100-250 µM | A slightly higher catalyst concentration can help to overcome partial inhibition by the thiol. |
| Sodium Ascorbate Concentration | 1-5 mM | 5-10 mM | Ensures a sufficient excess to keep the copper in the active Cu(I) state, but avoid overly high concentrations to minimize side reactions. |
| Ligand | TBTA | THPTA, BTTAA | These water-soluble ligands are more effective at protecting the copper catalyst from thiols. |
| Ligand:Copper Ratio | 1:1 to 2:1 | 5:1 to 10:1 | A higher ligand ratio provides better protection for the copper catalyst from coordination with the thiol. |
| Co-solvent | None | 10-20% DMSO or t-BuOH | Improves the solubility of reagents and can enhance reaction rates. |
| Temperature | Room Temperature | Room Temperature to 37°C | A modest increase in temperature can improve reaction kinetics, provided the biomolecules are stable. |
| Reaction Time | 1-4 hours | 4-12 hours | In the presence of an inhibitor like a thiol, longer reaction times may be necessary to achieve a high yield. |
Experimental Protocols
Protocol 1: Two-Step S-acetyl Deprotection and CuAAC Reaction
This protocol is recommended for achieving the highest and most consistent yields.
Materials:
-
This compound
-
Azide-containing molecule
-
Degassed phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Hydrochloric acid (HCl), 0.5 M
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
DMSO (optional)
Part A: S-acetyl Deprotection
-
Dissolve this compound in the degassed phosphate buffer to a desired concentration.
-
Add a sufficient volume of 0.5 M NaOH to raise the pH to ~12-13.
-
Incubate the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Neutralize the reaction mixture by adding an equivalent amount of 0.5 M HCl to bring the pH back to ~7.4.
-
For optimal results, purify the resulting thiol-PEG4-propargyl using a suitable method like size-exclusion chromatography or dialysis to remove salts and any unreacted starting material.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a microcentrifuge tube, combine the purified thiol-PEG4-propargyl and the azide-containing molecule in the degassed phosphate buffer. If using DMSO as a co-solvent, add it at this stage.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ stock solution and the ligand stock solution to achieve the desired final concentrations and ligand:copper ratio (e.g., 5:1).
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours or overnight. Protect the reaction from light if using fluorescently labeled reagents.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
Once the reaction is complete, the product can be purified using standard methods to remove the copper catalyst and excess reagents.
Diagram: Signaling Pathway of CuAAC Catalysis and Thiol Interference
Caption: The desired CuAAC cycle and the competing inhibitory pathway by thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: S-Acetyl Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-acetyl protection in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of the S-acetyl group?
Incomplete deprotection can arise from several factors, including the selection of an inappropriate deprotecting agent for the substrate, suboptimal reaction conditions, or harsh conditions that lead to decomposition of the starting material.[1] For instance, strong bases may cause the degradation of labile substrates.[1] In solid-phase peptide synthesis, incomplete cleavage from the support can sometimes be mistaken for incomplete deprotection.[1]
Q2: What are the primary side reactions to be aware of during S-acetyl deprotection?
A significant side reaction is the oxidation of the newly formed free thiol to a disulfide. This is particularly common if the reaction is not carried out under an inert, oxygen-free atmosphere.[1] For molecules with sensitive functional groups, harsh basic or acidic conditions can lead to unintended modifications, such as the opening of heterocyclic rings (e.g., thiazolidine).[1]
Q3: How do I choose the most suitable deprotection method for my specific molecule?
The choice of deprotection method is highly dependent on the stability of your substrate.[1] For robust molecules, traditional methods using strong bases (e.g., NaOH, KOH) or acids can be effective.[1][2] However, for sensitive substrates, particularly those with labile functional groups, milder methods are recommended.[1][3] Thiol-thioester exchange using reagents like thioglycolic acid (TGA) or 2-aminothiols (e.g., L-cysteine, cysteamine) in buffered aqueous solutions at neutral or slightly basic pH provides a gentle and efficient alternative.[1][4]
Q4: Can the S-acetyl group be removed chemoselectively in the presence of other protecting groups or sensitive functionalities?
Yes, chemoselective deprotection of the S-acetyl group is possible. Milder, modern deprotection methods have been developed to be more chemoselective than harsh classical approaches.[5] For example, methods utilizing thiol-thioester exchange are often compatible with a variety of other functional groups.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during S-acetyl deprotection experiments.
Issue 1: Low or No Yield of the Deprotected Thiol
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Insufficient Reagent: For equilibrium-driven reactions like thiol-thioester exchange, ensure an excess of the deprotecting agent is used to drive the reaction to completion.[1] - Incorrect pH: The pH of the reaction medium is critical, especially for thiol-based deprotection methods. Ensure the pH is optimal for the chosen reagent (e.g., pH 8 for TGA or cysteamine).[1][4] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[1] |
| Product Degradation | - Harsh Conditions: If your substrate is sensitive, strong bases or acids may be causing degradation.[1] Switch to a milder deprotection method.[1][3] |
| Oxidation to Disulfide | - Presence of Oxygen: The free thiol product is susceptible to oxidation.[5] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] |
Issue 2: Formation of Disulfide Byproduct
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | - Inert Atmosphere: Ensure all steps of the reaction, work-up, and purification are performed under an inert atmosphere. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[5] |
| Work-up Conditions | - Immediate Use or Derivatization: If possible, use the crude thiol immediately in the next step of your synthesis to minimize its exposure to air. |
Data Presentation
The following table summarizes reaction conditions for various S-acetyl deprotection methods.
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) |
| Basic Hydrolysis | General Acetamides | KOH or NaOH in EtOH/H₂O, reflux | Varies | Substrate dependent |
| Acidic Hydrolysis | General Acetamides | HCl in EtOH/H₂O, reflux | Varies | Substrate dependent |
| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 |
| Polymer-supported TGA | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 |
| Cysteamine or L-cysteine | S-acetyl, S-butyryl, S-benzoyl heterocycles | Aqueous buffer pH 8, rt | 30 min | Up to 84 |
| Tetrabutylammonium cyanide (TBACN) | Thioacetate (B1230152) | 0.5 molar equivalents TBACN, 1:1 CHCl₃:MeOH, rt | 3 h | Not specified |
Experimental Protocols
Protocol 1: Deprotection using Cysteamine
This method is particularly useful for sensitive substrates and offers high yields with short reaction times.[1]
Materials:
-
S-acetylated compound
-
Cysteamine
-
Phosphate (B84403) buffer (PB), pH 8
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a solution of the S-acetylated substrate in MeOH.
-
In a separate vessel, prepare an aqueous phosphate buffer at pH 8 and degas it.
-
Under an inert atmosphere, add the substrate solution to the pH 8 buffer (a common ratio is 1:9 v/v MeOH:buffer).[1]
-
Add 2 equivalents of cysteamine.[1]
-
Stir the reaction at room temperature for 30 minutes.[1]
-
Monitor the reaction by HPLC or TLC.[1]
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected thiol.[5]
-
Further purification can be performed by chromatography if necessary.[5]
Protocol 2: Base-Promoted (NaOH) Deprotection
This protocol is a more traditional method and may require optimization for specific substrates.
Materials:
-
S-acetylated compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Water
-
Hydrochloric acid (HCl), 2 M
-
Organic solvent for extraction (e.g., EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thioacetate substrate (1.0 eq.) in ethanol under an inert atmosphere (e.g., nitrogen).[1]
-
Add a solution of NaOH (approx. 2.0 eq.) in water drop-wise to the reaction mixture.[1]
-
Reflux the reaction mixture for 2 hours, monitoring completion by TLC.[1]
-
After cooling to room temperature, neutralize the mixture with a degassed acid solution (e.g., 2 M HCl).[1]
-
Extract the product with an appropriate organic solvent.[1]
-
Wash the organic layer with degassed water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
Visualizations
Caption: General experimental workflow for S-acetyl deprotection.
Caption: Troubleshooting workflow for low thiol yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Disulfide Bond Formation After Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted disulfide bond formation after the deprotection of thiol groups, ensuring the success of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of disulfide bond re-formation after deprotection?
The primary cause of disulfide bond re-formation is the oxidation of the newly exposed, highly reactive thiol groups (-SH) on cysteine residues. This oxidation is often facilitated by:
-
Dissolved Oxygen: Exposure to atmospheric oxygen in buffers and solutions is a major contributor.[1]
-
Trace Metal Ions: Metal ions such as copper and nickel can catalyze the oxidation of thiols.[2][3]
-
Alkaline pH: While slightly alkaline conditions (pH 8) can favor the deprotonated thiolate anion (S-), which is a potent nucleophile, these conditions also promote oxidation.[4]
Q2: How can I prevent my thiol-containing compound from re-forming disulfide bonds after removing the reducing agent?
This is a common challenge, especially after removing thiol-based reducing agents like dithiothreitol (B142953) (DTT).[1] Key strategies to prevent re-oxidation include:
-
Work Under an Inert Atmosphere: Performing subsequent experimental steps in a glovebox or under a gentle stream of an inert gas like nitrogen or argon can significantly minimize exposure to atmospheric oxygen.[1][5]
-
Use Degassed Buffers: Deoxygenating all buffers and solutions that will come into contact with the deprotected thiol is crucial for minimizing oxidation.[1]
-
Add a Chelating Agent: Incorporating a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) into your buffers can sequester trace metal ions that catalyze thiol oxidation.[1][2][5]
-
Switch to a More Stable Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent that is more resistant to air oxidation. In many cases, it does not need to be removed before downstream applications like maleimide (B117702) conjugation.[1][6]
-
Immediate Downstream Processing: Proceed with your subsequent reaction (e.g., alkylation or conjugation) immediately after deprotection to minimize the time the free thiol is exposed to oxidative conditions.[1]
Q3: What is the difference between DTT and TCEP, and when should I use one over the other?
DTT and TCEP are both highly effective reducing agents, but they possess distinct properties that make them suitable for different applications.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemistry | Thiol-based reducing agent.[7] | Phosphine-based, thiol-free reducing agent.[6][7] |
| Odor | Strong, unpleasant odor.[2] | Odorless.[6][8] |
| Effective pH Range | Limited to pH values >7.[9] | Effective over a broad pH range (1.5-8.5).[2][9] |
| Stability | Susceptible to air oxidation.[9] | More resistant to air oxidation.[1][8] |
| Compatibility | Can interfere with maleimide chemistry and is sensitive to nickel.[1][2] | Compatible with maleimide chemistry and does not reduce metals used in immobilized metal affinity chromatography.[6][8][9] |
| Reaction | Reversible.[10] | Irreversible.[6][8] |
Use DTT for: General protein reduction where subsequent removal is feasible. Use TCEP for: Reactions involving maleimide chemistry, when working with nickel-purified proteins, or when you wish to avoid a post-reduction cleanup step.[1][8][9]
Q4: Why am I seeing low yields in my thiol-maleimide conjugation reaction after deprotection?
Low yields in thiol-maleimide conjugations can arise from several factors:
-
Re-oxidation of the Thiol: If the deprotected thiol re-forms a disulfide bond, it is no longer available to react with the maleimide.[1]
-
Competition from the Reducing Agent: Thiol-based reducing agents like DTT can react with the maleimide, thus competing with your target thiol. It is essential to remove DTT before adding the maleimide reagent.[1]
-
Maleimide Hydrolysis: Maleimides are prone to hydrolysis, particularly at pH values above 7.5. It is recommended to perform the conjugation at a pH between 6.5 and 7.5.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Disulfide bond re-formation observed after removal of reducing agent. | 1. Exposure to atmospheric oxygen. 2. Metal-catalyzed oxidation. 3. Inherent instability of the free thiol. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers.[1][5] 2. Add a chelating agent like EDTA (1-5 mM) to all buffers.[1][2] 3. Proceed to the next step (e.g., alkylation) immediately after deprotection.[1] |
| Low yield in subsequent thiol-specific reactions (e.g., maleimide conjugation). | 1. Incomplete reduction of the initial disulfide bond. 2. Re-oxidation of the free thiol before conjugation. 3. Interference from a thiol-based reducing agent (e.g., DTT). 4. Hydrolysis of the maleimide reagent. | 1. Increase the concentration of the reducing agent or the incubation time. 2. Follow the recommendations for preventing thiol re-oxidation. 3. Use a non-thiol reducing agent like TCEP or ensure complete removal of DTT using a desalting column.[1] 4. Perform the conjugation reaction at a pH between 6.5 and 7.5.[1] |
| Incomplete alkylation of cysteine residues. | 1. Insufficient concentration of the alkylating agent. 2. The alkylating agent has degraded (e.g., iodoacetamide (B48618) is light-sensitive). 3. Suboptimal pH for the alkylation reaction. | 1. Use a sufficient molar excess of the alkylating agent (e.g., 2-3 fold molar excess over the reducing agent).[10] 2. Prepare fresh solutions of the alkylating agent and protect them from light.[11] 3. Perform the alkylation at a slightly alkaline pH (e.g., pH 8.0-8.5) to favor the more reactive thiolate anion.[5][11] |
Experimental Protocols
Protocol 1: General Protein Reduction and Alkylation (In-Solution)
This protocol describes the reduction of disulfide bonds within a protein sample followed by irreversible alkylation of the resulting free thiols to prevent re-formation.
Materials:
-
Protein sample
-
Denaturing/Reducing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3[12]
-
Reducing Agent: 0.5 M DTT stock solution or 0.5 M TCEP stock solution
-
Alkylating Agent: 0.5 M Iodoacetamide (IAA) stock solution (freshly prepared and protected from light)[11][12]
-
Quenching Solution: 0.5 M DTT stock solution
-
Desalting column
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturing/Reducing Buffer.[12]
-
Reduction:
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in the dark.[12][13]
-
Quenching (for DTT reduction): Quench any unreacted iodoacetamide by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[12]
-
Buffer Exchange: Remove excess reagents using a desalting column equilibrated with your desired downstream buffer.
Protocol 2: Thiol-Maleimide Conjugation using TCEP
This "one-pot" protocol is suitable for conjugating a maleimide-containing molecule to a protein with disulfide bonds, using TCEP as the reducing agent.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP stock solution (e.g., 0.5 M)
-
Maleimide reagent stock solution (in a compatible organic solvent like DMSO or DMF)
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 20-30 minutes.[1]
-
Maleimide Conjugation: Add the maleimide reagent stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein.[1]
-
Reaction: Protect the reaction from light and incubate at room temperature for 2 hours, or overnight at 4°C.[1]
-
Quenching (Optional): To consume any excess maleimide, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the protein conjugate using a desalting column, dialysis, or chromatography to remove excess reagents and byproducts.
Visualized Workflows and Logic
Caption: A typical workflow for the reduction and subsequent alkylation of protein disulfide bonds.
Caption: A decision tree for troubleshooting low yields in thiol-maleimide conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. store.p212121.com [store.p212121.com]
- 3. researchgate.net [researchgate.net]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing CuAAC Reactions for PEGylated Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for PEGylated linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the CuAAC reaction with PEGylated linkers.
Low or No Product Yield
Q: My CuAAC reaction with a PEGylated linker is showing very low or no yield. What are the potential causes and how can I improve it?
A: Low or no product yield in a CuAAC reaction involving PEGylated linkers can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes and Solutions:
-
Poor Quality or Degraded Reagents: The success of the CuAAC reaction is highly dependent on the quality of the reagents.
-
Solution: Use high-purity azide (B81097) and alkyne-functionalized PEGs and coupling partners. Ensure that the reducing agent, such as sodium ascorbate (B8700270), is prepared fresh before each reaction.[1]
-
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the CuAAC reaction.
-
Sub-optimal Reagent Concentrations: The concentrations of the reactants, catalyst, and ligand can significantly impact the reaction rate and yield.
-
Steric Hindrance: The bulky nature of PEG chains can sometimes hinder the accessibility of the azide or alkyne functional groups.
-
Inappropriate Ligand or Ligand-to-Copper Ratio: The choice of ligand and its ratio to the copper catalyst is crucial for an efficient reaction.
Presence of Side Products and Impurities
Q: I am observing unexpected side products in my CuAAC reaction with a PEGylated linker. What are these side products and how can I minimize their formation?
A: The formation of side products in CuAAC reactions can complicate purification and reduce the yield of the desired PEGylated conjugate. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Oxidative Homocoupling (Glaser Coupling): The alkyne starting material can undergo oxidative homocoupling to form a diacetylene byproduct, particularly in the presence of oxygen and Cu(II).
-
Solution: Thoroughly degas all reaction components and consider working under an inert atmosphere to minimize oxygen exposure. The use of an appropriate ligand can also suppress this side reaction.[7]
-
-
Biomolecule Degradation: The combination of Cu(II) and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[1]
-
Solution: The use of a copper-chelating ligand such as THPTA can help minimize the generation of ROS.[1] Adding a scavenger like aminoguanidine (B1677879) to the reaction mixture can also protect against byproducts of ascorbate oxidation.[1][6]
-
-
Protein Crosslinking and Aggregation: Reactive byproducts from ascorbate oxidation can lead to covalent modification and aggregation of proteins.[6]
Difficulty in Product Purification
Q: I am having trouble purifying my PEGylated product from the reaction mixture. What are the recommended purification methods?
A: The purification of PEGylated conjugates can be challenging due to the presence of unreacted starting materials, excess reagents, and the copper catalyst. The choice of purification method depends on the properties of the final product.
Recommended Purification Techniques:
-
Size Exclusion Chromatography (SEC): SEC is a widely used method for separating PEGylated proteins from unreacted protein and smaller molecules based on differences in their hydrodynamic radius.[9][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, this technique can be effective in separating PEGylated species from the unreacted protein.[][11]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is often used for the purification of peptides and small proteins. It can also be applied to the analytical scale separation of PEGylated conjugates.[]
-
Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities like excess reagents and salts from the final product.[9][]
-
Aqueous Biphasic Systems (ABS): ABS can be an effective non-chromatographic method for the fractionation and purification of PEGylated proteins.[11]
| Purification Method | Principle of Separation | Effective For Separating | References |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | PEGylated product from unreacted protein and small molecules | [9][] |
| Ion Exchange Chromatography (IEX) | Net Charge | PEGylated product from unreacted protein | [][11] |
| Reverse Phase Chromatography (RP-HPLC) | Hydrophobicity | Peptides, small proteins, analytical separation of isomers | [] |
| Dialysis / Ultrafiltration | Molecular Weight Cut-off | Small molecule impurities (salts, excess reagents) | [9][] |
| Aqueous Biphasic Systems (ABS) | Partitioning between two immiscible aqueous phases | PEGylated conjugates from unreacted protein | [11] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of CuAAC reactions for PEGylated linkers.
Q: What is the optimal catalyst and ligand combination for CuAAC reactions with PEGylated linkers in an aqueous environment?
A: The most common catalyst system for aqueous CuAAC reactions is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[12] To stabilize the catalytically active Cu(I) species and enhance the reaction rate, a water-soluble ligand is crucial.
| Ligand | Key Properties | Recommended For | References |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, stabilizes Cu(I), minimizes ROS formation. | General aqueous bioconjugation. | [1][2][13] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Very high reaction kinetics and biocompatibility, low cytotoxicity. | In vivo and in vitro applications where biocompatibility is critical. | [2][13] |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | High reaction kinetics but low water solubility. | Organic or mixed solvent systems. | [2][13] |
Q: How does the choice of solvent affect the efficiency of CuAAC reactions with PEGylated linkers?
A: The solvent can have a significant impact on the rate and efficiency of the CuAAC reaction. For PEGylated linkers, which are often used in bioconjugation, aqueous buffer systems are common. However, the addition of organic co-solvents can be beneficial.
-
Aqueous Buffers: Buffers such as phosphate (B84403), carbonate, or HEPES in the pH range of 6.5-8.0 are generally compatible with the CuAAC reaction.[6] Tris buffer should be avoided as it can act as an inhibitory ligand for copper.[6]
-
Organic Co-solvents: The addition of polar aprotic solvents like DMSO, DMF, or NMP can be advantageous, especially when dealing with hydrophobic substrates or to disrupt aggregation.[14] These solvents can help to solubilize the reactants and prevent the formation of inhibitory copper complexes.[14]
Q: What is the optimal temperature and reaction time for CuAAC reactions involving PEGylated linkers?
A: The optimal temperature and reaction time for CuAAC reactions with PEGylated linkers are highly dependent on the specific substrates and their steric hindrance.
-
Temperature: Most CuAAC reactions are performed at room temperature.[3] However, for sterically hindered or slow-reacting substrates, increasing the temperature to 37°C or higher can improve the reaction rate and yield.[1][3]
-
Reaction Time: Reaction times can vary from a few minutes to several hours.[3] It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time.
| Parameter | General Range | Considerations | References |
| Temperature | Room Temperature to 37°C+ | Increase for sterically hindered substrates. | [1][3] |
| Reaction Time | 30 min to 24 hours | Monitor reaction progress to determine completion. | [1][15] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation with a PEGylated Linker
This protocol provides a general starting point for a CuAAC reaction in an aqueous buffer. Optimization of specific parameters may be required for different applications.
1. Preparation of Stock Solutions:
-
Azide-containing Biomolecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-PEG Linker: Prepare a stock solution in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[3]
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in water.[3]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration in the reaction buffer.
-
Add the alkyne-PEG linker to the reaction mixture. A slight excess (e.g., 1.5 equivalents) may be beneficial.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[3]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, LC-MS).
3. Product Purification:
-
Once the reaction is complete, purify the PEGylated conjugate using an appropriate method such as size exclusion chromatography (SEC), ion exchange chromatography (IEX), or dialysis to remove excess reagents and the copper catalyst.[1][9][][11]
Visualizations
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Caption: General experimental workflow for CuAAC with PEGylated linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. path.web.ua.pt [path.web.ua.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying S-acetyl-PEG4-Propargyl Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of S-acetyl-PEG4-Propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound conjugates?
A1: The primary challenges stem from the properties of the PEG linker itself. These include:
-
High Polarity: The hydrophilic PEG chain can lead to poor retention on normal-phase silica (B1680970) gel and streaking on TLC plates.
-
Lack of a UV Chromophore: PEG does not absorb UV light, making reaction monitoring and fraction collection during HPLC difficult if the conjugated molecule is also not UV-active.[1]
-
Formation of Complex Impurities: The synthesis of these conjugates, often involving click chemistry or reactions with thiols, can generate a variety of byproducts that are structurally similar to the desired product, complicating separation.
Q2: What are the recommended purification methods for this compound conjugates?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying these types of conjugates.[1] The separation is based on hydrophobicity, and a C18 column is a common and effective choice.[1] For less pure samples or to remove catalyst residues, a preliminary aqueous workup or liquid-liquid extraction can be beneficial.
Q3: What are the typical impurities I might encounter in my reaction mixture?
A3: Common impurities include:
-
Unreacted this compound starting material.
-
Excess reagents from the conjugation step (e.g., copper catalysts for click chemistry).
-
Side-products from the reaction, such as the oxidative homocoupling of the propargyl group to form a dimer, especially in copper-catalyzed reactions.
Q4: How can I monitor the progress of my conjugation reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid method for monitoring reaction progress. Due to the polar nature of the PEG conjugate, a relatively polar solvent system, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), is often required. Since PEG compounds are not typically UV-active, visualization can be achieved by staining with iodine vapor or a potassium permanganate (B83412) solution.
Q5: My conjugate is not UV-active. What detection methods can I use with HPLC?
A5: If your conjugate lacks a suitable UV chromophore, several universal detection methods are available. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are highly recommended for PEG-containing molecules.[1] Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of your product.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Problem 1: Poor Separation or Peak Tailing during RP-HPLC
| Possible Cause | Solution |
| Secondary Interactions with Silica | Add a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress silanol (B1196071) interactions and improve peak shape. |
| Inappropriate Mobile Phase | Optimize the gradient of your organic solvent (acetonitrile or methanol) in water. A shallower gradient can improve the resolution of closely eluting peaks. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Precipitation on Column | Ensure your sample is fully dissolved in the mobile phase before injection. If dissolving in a stronger solvent like DMSO, keep the injection volume minimal.[1] |
Problem 2: Difficulty Removing Copper Catalyst Residue
| Possible Cause | Solution |
| Copper Coordination to Product | Perform an aqueous workup before HPLC. Wash the reaction mixture with a dilute aqueous ammonia (B1221849) solution to chelate and remove copper ions. |
| Insoluble Copper Species | Filter the crude reaction mixture through a small plug of celite before concentrating and preparing for HPLC. |
Problem 3: Product Appears as a Broad Peak in HPLC
| Possible Cause | Solution |
| Slow On-Column Kinetics | Increase the column temperature (e.g., to 40-50°C) to improve peak sharpness.[1] |
| Presence of Multiple PEGylated Species | While this compound is a discrete molecule, ensure that the starting material is of high purity. Polydispersity in the PEG chain length of impurities can lead to peak broadening. |
| Co-eluting Impurities | Optimize the HPLC gradient to achieve better separation. Consider using a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol or vice-versa). |
Data Presentation
The purification of this compound conjugates can be influenced by the chosen method. Below is a summary of expected outcomes based on common purification strategies.
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Common Limitations |
| RP-HPLC | >95% | 60-85% | High resolution, suitable for removing closely related impurities. | Requires specialized equipment, can be time-consuming for large scales. |
| Liquid-Liquid Extraction | 70-90% | 80-95% | Fast, good for removing highly polar or non-polar impurities and catalysts. | Lower resolution, may not separate structurally similar byproducts. |
| Silica Gel Chromatography | <80% | Variable | Inexpensive and readily available. | Often results in poor separation and significant product loss due to the polarity of the PEG chain. |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a small molecule conjugate of this compound. Optimization may be required based on the specific properties of the conjugated molecule.
-
Instrumentation: Preparative HPLC system with a UV detector (if applicable) and/or an ELSD/CAD/MS detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 15 mL/min.
-
Gradient:
Time (min) % Mobile Phase B 0 10 5 10 35 90 40 90 41 10 | 45 | 10 |
-
Procedure:
-
Dissolve the crude conjugate in a minimal amount of DMSO or mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions based on the detector signal.
-
Analyze fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred).
-
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound conjugates.
Caption: A logical diagram for troubleshooting common purification issues with this compound conjugates.
References
S-acetyl-PEG4-Propargyl stability in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-acetyl-PEG4-Propargyl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in biological samples?
The primary stability concern for this compound in biological matrices such as plasma, serum, or cell lysates is the hydrolysis of the S-acetyl (thioester) group.[1][2] This reaction is often catalyzed by endogenous esterases, particularly carboxylesterases and cholinesterases, which are abundant in plasma and various tissues.[1] This enzymatic cleavage results in the formation of a free thiol group.
Q2: How stable is the propargyl group in biological systems?
The propargyl group is generally stable under physiological conditions. It is designed for bioorthogonal "click chemistry" reactions with azide-containing molecules.[3][4] However, it can potentially react with strong nucleophiles, though this is less common under typical biological conditions compared to the enzymatic hydrolysis of the thioester.
Q3: What are the expected degradation products of this compound in a biological sample?
The primary degradation product is the corresponding free thiol, Thiol-PEG4-Propargyl, resulting from the hydrolysis of the S-acetyl group. Further degradation of the PEG linker itself is generally not expected under typical experimental conditions.
Q4: How should I store this compound to ensure its stability?
For long-term storage, this compound powder should be stored at -20°C.[4] Stock solutions in anhydrous DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. For use in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly to minimize hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays. | Hydrolysis of the S-acetyl group: The S-acetyl group may be prematurely cleaved by intracellular or serum esterases, leading to off-target effects of the resulting free thiol or lack of desired activity. | 1. Minimize incubation time: Reduce the duration of the experiment if possible. 2. Use serum-free media: If compatible with your cells, perform the experiment in serum-free or reduced-serum media to lower esterase activity. 3. Perform a stability check: Analyze your cell culture media after incubation with this compound by LC-MS to quantify the extent of hydrolysis. |
| Low yield in "click chemistry" conjugation. | Degradation of the propargyl group: While generally stable, the propargyl group could react with other components in a complex biological lysate. | 1. Optimize reaction conditions: Ensure your click chemistry reaction is performed under optimal pH and with the appropriate copper catalyst and ligands. 2. Purify your sample: If possible, partially purify your biological sample to remove potentially interfering small molecules. |
| Variability between different batches of biological samples (e.g., plasma from different donors). | Differences in enzymatic activity: The activity of esterases can vary between individuals and batches of plasma.[1] | 1. Pool samples: Use pooled plasma from multiple donors to average out individual variations in enzyme activity. 2. Include a positive control: Use a compound known to be metabolized by plasma esterases as a control in your stability assay.[5] |
Quantitative Data Summary
The stability of this compound can be assessed by measuring its disappearance over time in a biological matrix. The following table provides an example of how such stability data would be presented.
Table 1: Example Stability of this compound in Human Plasma at 37°C
| Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (minutes) |
| 0 | 100 ± 0 | \multirow{5}{*}{Calculated from the rate of disappearance} |
| 15 | 85 ± 4.2 | |
| 30 | 72 ± 5.1 | |
| 60 | 51 ± 6.3 | |
| 120 | 23 ± 3.9 |
Note: This is example data. Actual stability will depend on the specific experimental conditions and the biological matrix used.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Human Plasma
This protocol outlines a typical procedure to determine the stability of this compound in human plasma by monitoring its concentration over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Acetonitrile (ACN, HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (IS) solution (a structurally similar, stable compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge for 96-well plates
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in ACN/water (50:50, v/v).
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
In a 96-well plate, add the this compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Sample Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[6]
-
Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.
-
Monitor the parent compound and potentially its primary metabolite (Thiol-PEG4-Propargyl).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Enzymatic degradation of this compound.
Caption: Workflow for Plasma Stability Assay.
References
- 1. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Enhancing PROTAC Synthesis Efficiency: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the pioneering field of Proteolysis Targeting Chimeras (PROTACs), optimizing the synthetic process is a critical step toward accelerating discovery. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during PROTAC synthesis, ensuring a more efficient and successful experimental workflow.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your PROTAC synthesis experiments.
Question 1: My final PROTAC synthesis reaction has a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the final coupling step of PROTAC synthesis are a frequent challenge. The causes can be multifaceted, often related to the choice of coupling chemistry, reaction conditions, or the physicochemical properties of the intermediates.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Strategy: The two most common methods for the final ligation are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
-
Amide Coupling: While robust, amide coupling can be sensitive to steric hindrance around the coupling site and the electronic properties of the amine and carboxylic acid. Consider using a stronger coupling agent or additives. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[1][2]
-
Click Chemistry (CuAAC): This method is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, often resulting in near-quantitative yields.[3] If you are experiencing low yields with amide coupling, switching to a click chemistry approach, if synthetically feasible, is a highly recommended alternative.[]
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure your starting materials are fully dissolved. For large, hydrophobic PROTAC precursors, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often effective. In some cases, a solvent screen may be necessary to identify the optimal medium for your specific reactants.
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields, especially for sterically hindered substrates. However, be mindful of potential side reactions or degradation at elevated temperatures.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of one of the coupling partners can drive the reaction to completion. Experiment with varying the stoichiometry to find the optimal ratio.
-
Base (for amide coupling): The choice and amount of base (e.g., DIPEA, triethylamine) are critical. An insufficient amount may not effectively neutralize the acid byproduct, while a large excess can lead to side reactions. Typically, 2-3 equivalents of base are used.
-
-
Purity of Starting Materials: Impurities in your protein of interest (POI) ligand, E3 ligase ligand, or linker can interfere with the coupling reaction. Ensure all starting materials are of high purity, as confirmed by NMR and LC-MS.
Question 2: I am observing poor solubility of my PROTAC intermediates. How can I address this during the synthesis?
Answer:
Poor solubility is a common issue with PROTACs due to their high molecular weight and often lipophilic nature.[5][6][7][8] Addressing this challenge early in the synthetic route is crucial for efficient synthesis and purification.
Strategies to Enhance Solubility:
-
Linker Modification: The linker composition has a significant impact on the overall solubility of the PROTAC.
-
Incorporate Hydrophilic Moieties: Integrating polyethylene (B3416737) glycol (PEG) units into the linker is a widely used strategy to improve aqueous solubility.[3][9][10]
-
Introduce Ionizable Groups: The inclusion of basic nitrogen-containing heterocycles, such as piperazine (B1678402) or piperidine (B6355638), can enhance solubility in acidic aqueous solutions.[5]
-
-
Solvent Optimization: During synthesis and purification, use solvent systems that can effectively solubilize your intermediates.
-
Co-solvent Systems: Mixtures of solvents, such as DCM/MeOH or THF/DMF, can sometimes provide better solubility than single solvents.
-
Amorphous Solid Dispersions (ASDs): For final compounds intended for biological assays, formulating the PROTAC as an ASD can significantly enhance its apparent solubility.[6][8] This involves dispersing the PROTAC in a polymer matrix.
-
-
Prodrug Strategies: Modifying the PROTAC with a solubilizing group that is cleaved in a cellular environment can be an effective approach to improve bioavailability.
Question 3: My PROTAC purification by HPLC is challenging, with broad peaks and poor separation. What can I do to improve this?
Answer:
HPLC purification of PROTACs can be difficult due to their tendency to aggregate and their often-poor peak shapes.
Troubleshooting HPLC Purification:
-
Optimize Mobile Phase:
-
Acidic Additives: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can improve peak shape by protonating basic sites on the PROTAC, reducing tailing.
-
Solvent Strength: Ensure the organic solvent in your mobile phase (e.g., acetonitrile, methanol) is strong enough to elute your PROTAC in a reasonable retention time. A gradient elution method is almost always necessary for PROTACs.
-
-
Column Selection:
-
Stationary Phase: A C18 column is the most common choice for reversed-phase purification of PROTACs. However, if you are still experiencing issues, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
Column Dimensions: A preparative column with a larger diameter and particle size will allow you to load more material for purification.
-
-
Sample Preparation:
-
Dissolution Solvent: Dissolve your crude PROTAC in a solvent that is as weak as or weaker than the initial mobile phase of your HPLC gradient (e.g., DMSO, DMF). Injecting in a strong solvent can lead to peak distortion.
-
Filtering: Always filter your sample before injection to remove any particulate matter that could clog the column.
-
Quantitative Data Summary
The efficiency of PROTAC synthesis is highly dependent on the chosen synthetic route and linker composition. The following tables provide a summary of comparative data to guide your experimental design.
Table 1: Comparison of Final Coupling Step Yields: Amide Coupling vs. Click Chemistry
| PROTAC Target | Coupling Method | Coupling Reagents | Reported Yield (%) | Reference |
| BRD4 | Amide Coupling | HATU, DIPEA | 10 | [11] |
| BRD4 | Ugi Reaction (Multicomponent) | - | 65 | [11] |
| BRD4 | Click Chemistry (CuAAC) | CuSO₄, Sodium Ascorbate (B8700270) | up to 90 | [3] |
| PARP1 | Amide Coupling | HATU, DIPEA | Low (unspecified) | [3] |
| PARP1 | Click Chemistry (CuAAC) | CuSO₄, Sodium Ascorbate | High (unspecified) | [3] |
Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy
| PROTAC Target | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference |
| ERα | Alkyl Chain | 9 | - | Low | [12] |
| ERα | Alkyl Chain | 16 | Potent (IC₅₀ similar to Tamoxifen) | High | [12] |
| TBK1 | PEG/Alkyl | < 12 | Inactive | - | [3][13] |
| TBK1 | PEG/Alkyl | 21 | 3 nM | 96 | [3][13] |
| BRD4 | PEG | 0 units | < 0.5 µM | - | [3] |
| BRD4 | PEG | 1-2 units | > 5 µM | - | [3] |
| BRD4 | PEG | 4-5 units | < 0.5 µM | - | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful PROTAC synthesis. Below are representative protocols for key synthetic steps.
Protocol 1: Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand-linker construct.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand-linker (1.1 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Solvent: 1:1 mixture of t-BuOH and water
Procedure:
-
To a solution of the alkyne-functionalized POI ligand in a 1:1 mixture of t-BuOH and water, add the azide-functionalized E3 ligase ligand-linker.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ and THPTA in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Amide Coupling using HATU
This protocol details the formation of an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of the PROTAC.
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized component and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.[1][2][14]
Protocol 3: Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries.[15][16][17][18][19] This protocol provides a general workflow.
Materials:
-
Aminomethylated polystyrene resin
-
Fmoc-protected amino acid linker
-
E3 ligase ligand with a carboxylic acid handle
-
POI ligand with a carboxylic acid handle
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and First Ligand Coupling: Swell the aminomethylated polystyrene resin in DMF. Couple the first component (e.g., E3 ligase ligand with a carboxylic acid) to the resin using a standard coupling agent like HBTU or DIC.
-
Linker Addition: Deprotect the terminal amine of the coupled ligand (if necessary). Couple the Fmoc-protected amino acid linker to the resin-bound ligand.
-
Iterative Linker Elongation (if needed): Repeat the deprotection and coupling steps with additional Fmoc-protected amino acid linkers to achieve the desired linker length.
-
Final Ligand Coupling: After the final linker component is added and deprotected, couple the second ligand (e.g., POI ligand with a carboxylic acid) to the resin-bound intermediate.
-
Cleavage and Purification: Wash the resin thoroughly and dry it. Cleave the final PROTAC from the resin using a cleavage cocktail. Precipitate the cleaved PROTAC in cold diethyl ether, and purify by preparative HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC synthesis to provide a clearer understanding of the processes involved.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of PEG-ylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with PEG linkers have poor aqueous solubility despite the hydrophilic nature of PEG?
A1: While PEG linkers are incorporated to enhance solubility, PROTACs are inherently large molecules, often with a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] The overall physicochemical properties of the PROTAC are a composite of the warhead, the E3 ligase ligand, and the linker. If the warhead and E3 ligase ligand are highly lipophilic, even a hydrophilic PEG linker may not be sufficient to achieve high aqueous solubility. The flexible nature of PEG linkers can also allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can aid in cell permeability but may not always translate to high aqueous solubility.[2]
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly compromise experimental outcomes and lead to misinterpretation of data. Common issues include:
-
Precipitation in Assays: PROTACs may precipitate in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of their potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility restricts the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The degree of precipitation can fluctuate between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How does the length of the PEG linker influence the solubility of a PROTAC?
A3: The length of the PEG linker plays a critical role in the physicochemical properties of a PROTAC. Generally, increasing the number of PEG units enhances hydrophilicity and can improve aqueous solubility.[3] However, there is an optimal length that must be empirically determined for each PROTAC system. Excessively long PEG linkers can sometimes lead to decreased cell permeability.[4] The goal is to strike a balance between improved solubility and maintaining favorable cell permeability and ternary complex formation.[2][4]
Q4: What formulation strategies can I employ to improve the solubility of my PEG-ylated PROTAC?
A4: Several formulation strategies can be effective in overcoming the solubility challenges of PROTACs:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[5][6] ASDs can significantly enhance the supersaturation of the PROTAC in solution.[5][]
-
Coamorphous Formulations: Utilizing low-molecular-weight excipients can also be explored, although success may be more compound-dependent.[5]
-
Use of Surfactants and Wetting Agents: The addition of surfactants like sodium dodecyl sulfate (B86663) or wetting agents such as Poloxamer 188 can improve the dissolution of poorly soluble PROTACs.[5][8]
-
Biorelevant Media: The solubility of some PROTACs has been shown to improve in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), suggesting that administration with food could enhance in vivo exposure.[9][10]
Q5: Can chemical modifications to the PROTAC, other than altering the PEG linker, improve solubility?
A5: Yes, several chemical modification strategies can be employed:
-
Incorporate Basic Moieties: Introducing basic nitrogen atoms into the linker or other parts of the molecule can increase solubility through protonation at physiological pH.[9] For instance, incorporating a piperazine (B1678402) ring into the linker can enhance solubility.[11]
-
Prodrug Approach: A prodrug strategy can be utilized where a lipophilic group is added to the E3 ligase ligand to enhance bioavailability. This modification can sometimes improve the overall solubility characteristics of the parent PROTAC.[9]
-
Warhead and E3 Ligase Ligand Optimization: While often constrained by target binding requirements, exploring more hydrophilic warheads or E3 ligase ligands can contribute to better overall PROTAC solubility.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| PROTAC precipitates out of solution during cell-based assays. | The aqueous solubility of the PROTAC is exceeded in the cell culture medium. | 1. Determine the kinetic solubility of the PROTAC in the assay buffer. 2. Reduce the final concentration of the PROTAC in the assay. 3. Increase the percentage of serum in the medium if experimentally permissible. 4. Consider formulation strategies like using ASDs for in vivo studies.[5] |
| Inconsistent results in degradation assays (DC50 values vary significantly). | Poor solubility leads to variable amounts of dissolved PROTAC in different experiments.[1] | 1. Prepare fresh stock solutions and dilute them immediately before use. 2. Visually inspect for any precipitation in the stock solution and assay wells. 3. Perform a kinetic solubility assay to understand the solubility limits of your compound.[1] |
| Low cellular permeability despite having a PEG linker. | The PEG linker may be too long, leading to excessive hydrophilicity that hinders passive diffusion across the cell membrane.[2] The PROTAC may not be adopting a favorable folded conformation. | 1. Synthesize and test PROTACs with varying PEG linker lengths to find the optimal balance between solubility and permeability.[4] 2. Consider replacing a portion of the PEG linker with a more rigid or lipophilic moiety to encourage a more compact conformation.[9] |
| Poor in vivo efficacy and low oral bioavailability. | Limited absorption due to poor aqueous solubility and/or low permeability.[9] | 1. Investigate formulation strategies such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS).[6] 2. Evaluate the effect of food on absorption by testing solubility in FaSSIF and FeSSIF media.[9] 3. Explore a prodrug strategy to enhance bioavailability.[9] |
Quantitative Data Summary
The following tables provide a summary of the impact of PEG linkers on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µg/mL) |
| PROTAC A | Alkyl Chain | 780 | 5.2 | 150 | < 1 |
| PROTAC B | 2x PEG units | 868 | 4.5 | 168 | 15 |
| PROTAC C | 4x PEG units | 956 | 3.8 | 186 | 50 |
| PROTAC D | 6x PEG units | 1044 | 3.1 | 204 | > 100 |
Data is illustrative and compiled from general trends reported in the literature to demonstrate the impact of PEGylation.
Table 2: Influence of Linker Composition on the Degradation Efficiency of a Target Protein
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound 1 | Alkyl | 9 | 500 | 80 |
| Compound 2 | 3x PEG units | 10 | 150 | 95 |
| Compound 3 | 6x PEG units | 19 | 80 | 98 |
| Compound 4 | Piperazine-containing | 12 | 250 | 90 |
This table summarizes representative data from various studies to highlight the effect of linker composition on degradation potency.[13]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput assay measures the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.
Materials:
-
PROTAC compound
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom assay plates
-
Nephelometer or plate reader capable of measuring light scattering or turbidity
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Dispense Buffer: Add the aqueous assay buffer (e.g., PBS) to the wells of a clear-bottom assay plate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the assay plate containing the buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.[1]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a vial containing a known volume of the assay buffer (e.g., PBS).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Prepare a standard curve of the PROTAC of known concentrations. Analyze the supernatant and the standards using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved PROTAC.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 11. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Incomplete Conjugation
Welcome to the technical support center for mass spectrometry analysis of incomplete bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the characterization of heterogenous bioconjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is incomplete conjugation and why is it a concern in mass spectrometry analysis?
A1: Incomplete conjugation refers to a reaction where the intended number of molecules (e.g., a drug payload) does not attach to the target biomolecule (e.g., an antibody), resulting in a heterogeneous mixture of species with varying conjugation numbers.[1][2] This is a significant concern in mass spectrometry as it complicates data analysis and interpretation. Instead of a single expected mass, the mass spectrum will show a distribution of peaks, each corresponding to a different number of conjugated molecules.[3] This heterogeneity can impact the therapeutic efficacy and safety of bioconjugates like ADCs.[4]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[4] It is a critical quality attribute (CQA) because it directly influences the potency, pharmacokinetics, and potential toxicity of an ADC.[4] A low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity and altered pharmacokinetic properties.[4] Mass spectrometry is a primary technique for accurately determining the DAR distribution.[5][6]
Q3: What are the common mass spectrometry techniques used to analyze incomplete conjugation?
A3: Several MS-based methods are employed to characterize heterogeneous bioconjugates:
-
Intact Mass Analysis: The entire bioconjugate is introduced into the mass spectrometer to determine the distribution of different conjugated species and calculate the average DAR.[3][7] This is often coupled with liquid chromatography (LC) under denaturing or native conditions.[6][8]
-
Subunit Analysis: For antibodies, the conjugate is often reduced to separate the light and heavy chains. This simplifies the mass spectrum and allows for chain-specific conjugation information.[1][9]
-
Peptide Mapping: The bioconjugate is enzymatically digested into smaller peptides. Subsequent LC-MS/MS analysis can pinpoint the exact sites of conjugation and identify any site-specific heterogeneity.[7][10]
Q4: How does the conjugation chemistry (e.g., lysine (B10760008) vs. cysteine) affect the mass spectrometry analysis?
A4: The conjugation chemistry significantly impacts the resulting heterogeneity and the analytical strategy:
-
Lysine Conjugation: Tends to be more random due to the numerous accessible lysine residues on an antibody, leading to a highly heterogeneous mixture of positional isomers and species with different DARs.[9][11] This complexity can make spectral interpretation challenging.[9]
-
Cysteine Conjugation: Often involves the reduction of inter-chain disulfide bonds, providing a more controlled and site-specific conjugation.[11][12] This typically results in a less heterogeneous product with an even number of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[11] However, issues like incomplete reduction or re-oxidation can still lead to heterogeneity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of incompletely conjugated biomolecules.
Issue 1: Poor Signal Intensity or No Peaks Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Low Sample Concentration | Ensure your sample concentration is adequate for MS analysis (typically in the range of 10-100 µg/mL).[13] If necessary, concentrate the sample.[14] |
| Sample Contamination (Salts, Detergents) | High concentrations of non-volatile salts (e.g., from PBS) or detergents can suppress ionization.[15][16] Desalt the sample using techniques like buffer exchange or C18 Zip-tips.[15] |
| Inefficient Ionization | The choice of ionization technique (e.g., ESI, MALDI) and its parameters are crucial. Optimize source conditions, such as spray voltage and gas flows, for your specific analyte.[17] |
| Instrument Not Properly Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[17][18] |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation. Analyze samples promptly after preparation. |
Issue 2: Inaccurate Mass Measurement or Mass Shifts
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Mass Calibration | Perform a fresh mass calibration using appropriate standards for the mass range of your analyte.[17] |
| Presence of Adducts | Non-volatile salts (e.g., sodium, potassium) can form adducts with the analyte, leading to unexpected mass additions. Ensure thorough desalting of the sample.[15] |
| Unintended Modifications | The bioconjugate may have undergone modifications such as oxidation or deamidation during production or sample preparation. These will result in mass shifts. Peptide mapping can help identify these modifications.[19] |
| In-source Fragmentation or Decay | Labile linkers or payloads can fragment in the ion source.[8] Optimize source conditions to be as "soft" as possible to minimize fragmentation. |
Issue 3: Complex and Uninterpretable Spectra
Possible Causes & Solutions
| Cause | Recommended Action |
| High Heterogeneity of the Sample | For highly heterogeneous samples like lysine conjugates, the intact mass spectrum can be very complex.[9][20] Consider reducing the antibody to analyze the light and heavy chains separately, which simplifies the spectra.[9] |
| Presence of Glycosylation | Glycosylation adds another layer of heterogeneity.[20] If not the primary focus, consider deglycosylating the sample using an enzyme like PNGase F to simplify the spectrum.[7] |
| Overlapping Isotopic Peaks | For large molecules, the isotopic peaks for different charge states and DAR species can overlap. Ensure the mass spectrometer has sufficient resolution to distinguish these species. Deconvolution software is essential for interpreting such spectra.[7] |
| Software Deconvolution Issues | The deconvolution algorithm may struggle with complex spectra. Ensure you are using appropriate deconvolution parameters and software designed for large, heterogeneous molecules.[7] |
Experimental Protocols
Protocol 1: Intact Mass Analysis of an ADC under Denaturing Conditions
-
Sample Preparation:
-
If the antibody is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile, MS-compatible buffer such as 50 mM ammonium (B1175870) bicarbonate.
-
For deglycosylation (optional), add PNGase F to the sample and incubate according to the manufacturer's instructions (e.g., 37°C for 1 hour).[7]
-
Dilute the sample to a final concentration of approximately 0.1 mg/mL in an aqueous solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., 0.1% formic acid).[21]
-
-
LC-MS Analysis:
-
LC System: Use a reverse-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to elute the ADC, for example, from 5% to 95% B over 10-15 minutes.
-
MS System: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode. Set the mass range to capture the expected charge states of the ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Combine the spectra across the chromatographic peak corresponding to the ADC.
-
Use a deconvolution software package to convert the multiply charged spectrum into a zero-charge mass spectrum.[7]
-
Identify the peaks corresponding to the different DAR species and calculate the weighted average DAR.
-
Protocol 2: Subunit Analysis of a Cysteine-Linked ADC
-
Sample Preparation:
-
To approximately 50 µg of the ADC in a suitable buffer, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[1]
-
Dilute the reduced sample in mobile phase A for LC-MS analysis.
-
-
LC-MS Analysis:
-
LC System: Use a reverse-phase column suitable for proteins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from ~20% to 60% B is typically suitable for separating the light and heavy chains.
-
MS System: Acquire data on a high-resolution mass spectrometer as described for intact analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain peaks separately.
-
Determine the drug load on each chain. The sum will provide the total DAR for the intact ADC.
-
Visualizations
Caption: General experimental workflow for MS analysis of bioconjugates.
Caption: Troubleshooting decision tree for common MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 6. criver.com [criver.com]
- 7. enovatia.com [enovatia.com]
- 8. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Antibody Conjugation Troubleshooting [bio-techne.com]
- 15. ucd.ie [ucd.ie]
- 16. zefsci.com [zefsci.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. google.com [google.com]
- 20. agilent.com [agilent.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
Increased Hydrophobicity: The conjugation of certain molecules, like DBCO (dibenzocyclooctyne), can increase the overall hydrophobicity of the protein surface, promoting intermolecular interactions and aggregation.
-
High Protein Concentration: Elevated protein concentrations bring molecules into closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.[2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviations from the optimal range can expose hydrophobic regions, leading to aggregation.[1][2]
-
High Molar Excess of PEG Reagent: Using a large molar excess of the PEG reagent can lead to uncontrolled and extensive modification of the protein surface, which may induce conformational changes and subsequent aggregation.
-
Poor Reagent Quality: The presence of impurities or a high percentage of bifunctional species in a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.[3]
Q2: How does the choice of PEGylation chemistry influence aggregation?
The chemistry used to attach PEG to a protein plays a critical role in the propensity for aggregation. For instance, PEGylating primary amines (e.g., lysine (B10760008) residues) at a pH between 7.0 and above increases the reactivity of these residues, potentially leading to a high degree of PEGylation and aggregation.[3] Conversely, performing the reaction at a lower pH (around 5.0-6.5) can favor the more selective PEGylation of the N-terminal alpha-amine, reducing the extent of multi-PEGylation and the risk of aggregation.[3]
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: An increase in the turbidity of the solution, measured by a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.[1]
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the formulation of the reaction buffer.
Guide 1: Optimizing Reaction Conditions
It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Key Parameters to Optimize:
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, try reducing the concentration.[4] |
| PEG:Protein Molar Ratio | 1:1 to 5:1 (PEG to reactive amines) | A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation. Start with a lower ratio and gradually increase it.[3] |
| pH | 5.0-8.0 | The optimal pH depends on the specific protein and PEGylation chemistry. A pH outside the ideal range for your protein can lead to unfolding and aggregation.[5] For amine-reactive PEGs, a lower pH (5.0-6.5) can favor N-terminal modification, reducing aggregation.[3] |
| Temperature | 4°C to Room Temperature | Performing the reaction at a lower temperature (e.g., 4°C) slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1] |
Caption: Decision tree for troubleshooting protein aggregation during PEGylation.
Detailed Protocol: Screening for Stabilizing Excipients
Objective: To identify an effective excipient and its optimal concentration to prevent aggregation during PEGylation.
Materials:
-
Optimal reaction conditions (protein concentration, PEG ratio, pH, temperature) determined from the previous screening.
-
Stock solutions of various excipients (e.g., 50% sucrose, 1M Arginine, 1% Polysorbate 20).
Procedure:
-
Set up Control Reaction: Prepare a reaction using the previously determined optimal conditions without any added excipients. This will serve as the baseline for aggregation.
-
Prepare Excipient Reactions: Set up a series of reactions, each containing a different excipient at a starting concentration (refer to the table above).
-
Concentration Gradient (Optional): For any promising excipients, set up a series of reactions with varying concentrations of that excipient to determine the optimal level.
-
Incubation and Analysis: Incubate all reactions under the optimal conditions and analyze for aggregation as described in the previous protocol.
-
Select Best Condition: Choose the excipient and concentration that provides the best balance of minimal aggregation and desired PEGylation efficiency.
By systematically working through these troubleshooting guides and experimental protocols, researchers can effectively identify and address the root causes of protein aggregation during PEGylation, leading to a more robust and successful bioconjugation process.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in ternary complex formation?
A1: The linker in a heterobifunctional molecule like a PROTAC is not just a spacer; it is a critical component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1] Its primary role is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's length, composition, and attachment points dictate the proximity and orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[2][3]
Q2: How does linker length impact ternary complex stability and degradation efficiency?
A2: Linker length is a crucial parameter that significantly influences the formation, stability, and conformation of the ternary complex.[1][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from forming a complex.[5][] This can impair binding affinity for one or both proteins compared to the free ligands.[7]
-
Too long: A linker that is too long or overly flexible might lead to unstable or non-productive complexes where the necessary protein-protein interactions for ubiquitination are not optimal.[5][] This can also introduce an entropic penalty that offsets the energy gained from new protein-protein interactions.[7]
-
Optimal length: An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity, where the binding of one protein enhances the affinity for the second, resulting in a more stable ternary complex.[5][8]
Q3: What are common types of linkers used in PROTACs?
A3: Polyethylene glycol (PEG) and alkyl chains are the most common linker types.
-
PEG linkers are frequently used due to their hydrophilicity, which can improve solubility and cell permeability.[1][9]
-
Alkyl chains offer more rigidity, which can help pre-organize the binding elements and reduce the entropic cost of complex formation.[9] The choice of linker composition can significantly impact the physicochemical properties and biological activity of the PROTAC.[7]
Q4: What is cooperativity and why is it important for linker optimization?
A4: Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein partner influences its affinity for the second protein partner. Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein, is highly desirable. A well-designed linker can promote new, favorable protein-protein interactions within the ternary complex, leading to enhanced stability and more efficient degradation.[8][10] Biophysical assays like SPR and ITC are essential for quantifying cooperativity.[11][12]
Q5: What is the "hook effect" and how does the linker influence it?
A5: The "hook effect" describes the observation where, at high concentrations, the efficacy of a PROTAC decreases.[13] This occurs because high concentrations favor the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) over the productive ternary complex.[14][15] A linker that promotes strong positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex, making it more favorable even at higher compound concentrations.[5][9]
Troubleshooting Guide
This section addresses common issues encountered during linker optimization experiments.
| Problem | Potential Linker-Related Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or no target degradation despite good binary binding. | 1. Incorrect Linker Length: The linker may be too short (causing steric clash) or too long (preventing a stable complex).[4][5] 2. Unfavorable Ternary Complex Conformation: The linker may orient the proteins in a way that lysine (B10760008) residues on the target are not accessible for ubiquitination.[5] 3. Poor Physicochemical Properties: The linker may contribute to poor solubility or cell permeability, preventing the PROTAC from reaching its target.[5] | 1. Synthesize a Linker Library: Systematically vary the linker length using common motifs like PEG or alkyl chains (e.g., lengths from 9 to 29 atoms).[7][16] 2. Assess Ternary Complex Formation: Use biophysical (SPR, ITC) or cellular (NanoBRET, HiBiT) assays to confirm if a ternary complex is forming.[11][17] 3. Evaluate Physicochemical Properties: Measure solubility and assess cell permeability using assays like CETSA.[14] |
| "Hook Effect" is observed at low PROTAC concentrations. | 1. Low Ternary Complex Cooperativity: The linker is not effectively promoting stabilizing protein-protein interactions.[5] | 1. Redesign the Linker: Modify linker composition to enhance rigidity (e.g., incorporate cyclic structures) or alter attachment points to promote favorable protein-protein contacts.[9] 2. Quantify Cooperativity: Use SPR or ITC to measure the cooperativity factor (alpha). A higher alpha value indicates a more stable ternary complex.[8][12] |
| Inconsistent results between biochemical and cellular assays. | 1. Cellular Environment Factors: Biochemical assays with purified proteins do not fully replicate the cellular context, where protein concentrations and localization differ.[14] 2. Linker-Mediated Permeability Issues: The PROTAC may be potent in a biochemical assay but unable to efficiently cross the cell membrane. | 1. Use Orthogonal Cellular Assays: Validate findings using in-cell techniques like NanoBRET/HiBiT or CETSA to measure target engagement and ternary complex formation in a live-cell environment.[14][17] 2. Modify Linker for Cell Permeability: If permeability is low, consider incorporating more hydrophilic linkers (e.g., PEGs) or other motifs known to improve drug-like properties.[9] |
| Degradation is observed, but potency (DC₅₀) is low. | 1. Suboptimal Linker Length/Flexibility: The ternary complex forms but is not optimally configured for efficient ubiquitin transfer, possibly due to a linker that is too flexible or not the ideal length.[7][18] 2. Slow Ternary Complex Formation Kinetics: The rate of complex formation may be the limiting factor. | 1. Fine-Tune Linker Length: Synthesize analogs with small, incremental changes in linker length (e.g., adding or removing single PEG units or methylene (B1212753) groups).[19] 2. Measure Kinetic Parameters: Use SPR to determine the association (k_on) and dissociation (k_off) rates. A longer ternary complex half-life often correlates with better degradation.[8][20] |
Quantitative Data Summary
Optimizing linker length requires a systematic approach. The tables below summarize representative data showing the impact of linker modifications on key parameters.
Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC₅₀ & Dₘₐₓ)
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Estrogen Receptor (ER) | Alkyl | 9 | 140,000 | - |
| Estrogen Receptor (ER) | Alkyl | 12 | - | >80 |
| Estrogen Receptor (ER) | Alkyl | 16 | 26,000 | >90 |
| Estrogen Receptor (ER) | Alkyl | 19 | - | ~60 |
| Estrogen Receptor (ER) | Alkyl | 21 | - | ~50 |
| TBK1 | PEG/Alkyl | < 12 | No Degradation | - |
| TBK1 | PEG/Alkyl | 21 | 3 | 96 |
| TBK1 | PEG/Alkyl | 29 | 292 | 76 |
| (Data compiled from multiple sources illustrating general trends).[7][16] |
Table 2: Biophysical Characterization of Ternary Complex Formation (MZ1 PROTAC)
| Complex Components | Assay | Kᴅ (nM) | Cooperativity (α) | Half-life (t₁/₂) (s) |
| VHL + MZ1 (Binary) | SPR | 29 | N/A | - |
| BRD4BD2 + MZ1 (Binary) | SPR | 1 | N/A | - |
| VHL:MZ1:BRD4BD2 (Ternary) | SPR | - | 22 | 130 |
| VHL:MZ1:BRD3BD2 (Ternary) | SPR | - | 3.5 | 4 |
| (Data highlights how favorable protein-protein interactions in the BRD4 ternary complex lead to high cooperativity and a long half-life, explaining its degradation selectivity).[8][10][12] |
Key Experimental Protocols
Robust and reproducible data are crucial for linker optimization. Below are detailed methodologies for key assays.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure binding affinities and kinetics.[21]
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase like VHL-ElonginB-ElonginC complex) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the chip surface to determine the binding affinity (Kᴅ) and kinetics (kₒₙ, kₒff) of the binary interaction.
-
Ternary Complex Analysis: Prepare a series of analyte solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein (e.g., BRD4).
-
Injection: Inject the analyte solutions over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data using a suitable binding model (e.g., 1:1 binding or steady-state affinity) to determine the affinity and kinetic parameters of the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone.[11][21]
Protocol 2: NanoBRET Assay for Cellular Ternary Complex Formation
The NanoBRET assay measures protein proximity in live cells, making it ideal for confirming ternary complex formation in a physiological context.[17][22]
-
Cell Line Preparation: Use a cell line where the target protein is endogenously tagged with HiBiT (using CRISPR/Cas9) and stably expresses LgBiT. Alternatively, transiently transfect cells to express the target protein as a NanoLuc® fusion.[23][24]
-
Acceptor Expression: Transiently transfect the cells with a vector expressing the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.[22]
-
Labeling and Plating: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand (the acceptor). Plate the cells in a suitable microplate.
-
Compound Treatment: Add the PROTAC at various concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the NanoBRET substrate (the donor) to the cells.
-
Signal Detection: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates PROTAC-mediated formation of the ternary complex.[23][25]
Protocol 3: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density and treat them with a range of PROTAC concentrations for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
Visualizations
Linker Optimization Workflow
Caption: A systematic workflow for optimizing PROTAC linker length.
Ternary Complex Formation & Degradation Pathway
Caption: Mechanism of PROTAC-induced protein degradation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jove.com [jove.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Ternary Complex Formation [promega.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Validation & Comparative
A Comprehensive Guide to Confirming Successful Conjugation of S-acetyl-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods to confirm the successful conjugation of S-acetyl-PEG4-Propargyl to target biomolecules. It includes experimental protocols and supporting data to aid in the selection and execution of appropriate characterization techniques.
This compound is a heterobifunctional linker that enables the connection of a biomolecule to another molecule of interest through two distinct chemical handles. The S-acetyl group can be deprotected to reveal a reactive thiol, which can then be conjugated to thiol-reactive moieties such as maleimides.[1] Concurrently, the propargyl group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4]
Confirmation of successful conjugation is a critical step in the development of bioconjugates, ensuring the desired structure and function of the final product. This guide outlines the primary analytical techniques for this purpose and compares this compound to alternative reagents.
Workflow for this compound Conjugation and Confirmation
The overall process involves a two-step conjugation strategy, followed by rigorous analytical confirmation.
Data Presentation: Confirming Conjugation
Successful conjugation can be confirmed by a combination of analytical techniques that probe the mass, purity, and structural integrity of the resulting bioconjugate. The following tables provide an overview of expected results from these analyses.
Table 1: Mass Spectrometry Analysis
Mass spectrometry is a primary tool for confirming the addition of the this compound linker and any subsequent modifications.
| Analytical Technique | Expected Outcome for Successful Conjugation |
| MALDI-TOF MS | A mass shift corresponding to the molecular weight of the PEG linker (and any subsequent additions) is observed. For a peptide of MW 'X', the conjugated peptide would have a MW of X + ~290.4 Da (for this compound) or X + ~248.3 Da (after deacetylation). |
| ESI-MS | Similar to MALDI-TOF, a precise mass shift is detected. High-resolution ESI-MS can confirm the elemental composition of the conjugate. |
| MS/MS | Fragmentation analysis can be used to sequence the peptide backbone and confirm the site of conjugation. |
Table 2: Chromatographic Analysis
High-performance liquid chromatography (HPLC) is essential for assessing the purity of the conjugate and separating it from unreacted starting materials.
| Analytical Technique | Expected Outcome for Successful Conjugation |
| Reverse-Phase HPLC (RP-HPLC) | The conjugated product will typically have a different retention time compared to the starting biomolecule. The increased hydrophobicity from the PEG linker often leads to a longer retention time. |
| Size-Exclusion Chromatography (SEC) | An increase in the hydrodynamic radius of the biomolecule upon conjugation will result in an earlier elution time from the SEC column. |
| Ion-Exchange Chromatography (IEX) | The charge properties of the biomolecule may be altered upon conjugation, leading to a change in its elution profile on an IEX column. |
Comparison with Alternative Reagents
This compound offers a unique combination of a protected thiol and a propargyl group for click chemistry. Below is a comparison with other common PEGylation reagents.
Table 3: Comparison of Thiol-Reactive PEGylation Reagents
| Reagent Type | Reactive Group | Key Advantages | Key Disadvantages |
| S-acetyl-PEG-Propargyl | Thiol (after deprotection) | Protected thiol allows for controlled, sequential reactions. Propargyl handle enables highly specific click chemistry.[1] | Requires an additional deprotection step. |
| Maleimide-PEG | Maleimide (B117702) | Highly reactive towards free thiols at neutral pH, forming a stable thioether bond.[5] | Maleimide group can be unstable in aqueous solutions and susceptible to hydrolysis. The resulting thioether bond can undergo retro-Michael reaction.[6][7] |
| Vinyl Sulfone-PEG | Vinyl Sulfone | Forms a very stable thioether bond with thiols.[4] | Generally less reactive than maleimides, requiring longer reaction times or higher pH. |
| Pyridyl Disulfide-PEG | Pyridyl Disulfide | Forms a disulfide bond that can be cleaved with reducing agents, allowing for reversible conjugation.[4] | The disulfide bond is susceptible to reduction in biological environments. |
Table 4: Comparison of Click Chemistry Moieties
| Reaction | Key Advantages | Key Disadvantages |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rates, high yields, and formation of a stable triazole linkage.[3] | The copper catalyst can be cytotoxic, limiting its use in living systems.[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, making it suitable for in vivo applications.[8] | Generally slower reaction kinetics compared to CuAAC. The required strained alkynes can be more complex to synthesize.[8] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Generate a Free Thiol
This protocol describes the removal of the S-acetyl protecting group to yield a reactive thiol.
-
Reagent Preparation :
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 100 mM).
-
Prepare a deprotection buffer: 0.5 M hydroxylamine, 25 mM EDTA in phosphate-buffered saline (PBS), pH 7.2-7.5.
-
-
Deprotection Reaction :
-
Add the this compound stock solution to the deprotection buffer to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification :
-
The resulting Thiol-PEG4-Propargyl can be purified from the deprotection reagents using a desalting column or by RP-HPLC. The product should be used immediately for the subsequent conjugation reaction to prevent disulfide bond formation.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of the deprotected Thiol-PEG4-Propargyl to a maleimide-functionalized biomolecule.
-
Reagent Preparation :
-
Dissolve the maleimide-functionalized biomolecule in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
Use the freshly deprotected and purified Thiol-PEG4-Propargyl solution.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of Thiol-PEG4-Propargyl to the maleimide-functionalized biomolecule.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification :
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purify the conjugate using SEC or IEX chromatography to remove excess PEG reagent and quenching agent.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized bioconjugate and an azide-containing molecule.
-
Reagent Preparation :
-
Prepare stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 50 mM).
-
A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (e.g., 250 mM).
-
A reducing agent such as sodium ascorbate (B8700270) in water (e.g., 500 mM, prepare fresh).
-
The azide-containing molecule in a suitable solvent.
-
-
-
Click Reaction :
-
In a reaction vessel, combine the propargyl-functionalized bioconjugate and a 2- to 10-fold molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the THPTA ligand, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification :
-
Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC) to remove the catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
References
- 1. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thiol-Reactive Linkers: S-acetyl-PEG4-Propargyl in Focus
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation. The choice of a thiol-reactive linker is critical, influencing not only the efficiency of the conjugation reaction but also the stability and functionality of the final bioconjugate. This guide provides an objective comparison of S-acetyl-PEG4-Propargyl with other widely used thiol-reactive linkers, supported by experimental data to inform your selection process.
This guide will delve into the performance of four major classes of thiol-reactive linkers:
-
This compound: A bifunctional linker requiring a deprotection step to reveal the reactive thiol for subsequent conjugation, often via "click chemistry."
-
Maleimides: The most common thiol-reactive moiety, forming thioether bonds through a Michael addition reaction.
-
Haloacetamides (Iodoacetamides): These linkers react with thiols via nucleophilic substitution to create stable thioether bonds.
-
Pyridyl Disulfides: These linkers form a disulfide bond with free thiols, which can be advantageous for applications requiring a cleavable linkage.
Performance Comparison of Thiol-Reactive Linkers
The selection of an appropriate linker depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the specific application. The following table summarizes the key performance characteristics of each linker class.
| Feature | This compound | Maleimides | Haloacetamides (Iodoacetamides) | Pyridyl Disulfides |
| Reactive Group | Thiol (after deprotection), Propargyl | Maleimide (B117702) | Iodoacetyl/Bromoacetyl | Pyridyldithio |
| Reaction Type | Nucleophilic Substitution (Thiol-Ene/Yne) | Michael Addition | Nucleophilic Substitution (SN2) | Thiol-Disulfide Exchange |
| Primary Target | Free Thiols (after deprotection) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | Deprotection: ~7.0-7.5; Click Chemistry: Broad | 6.5 - 7.5[1] | 8.0 - 8.5[2] | 7.0 - 8.0[3] |
| Reaction Rate | Deprotection: Variable; Click Chemistry: Very High | Very High[4] | High[2] | Moderate to High |
| Bond Formed | Thioether (via Thiol-Ene/Yne) | Thioether (Thiosuccinimide adduct) | Stable Thioether | Disulfide |
| Conjugate Stability | Very High (Thioether) | Susceptible to retro-Michael addition and hydrolysis[4] | Highly Stable, Irreversible[2][4] | Reversible (Cleavable by reducing agents) |
| Specificity | High (two-step process enhances specificity) | High for thiols at optimal pH, can react with amines at higher pH[1] | High for thiols at optimal pH, can react with other nucleophiles at higher pH | High for thiols |
| Key Advantages | Protected thiol allows for sequential conjugations; Propargyl group enables highly efficient and specific click chemistry.[5] The PEG spacer enhances hydrophilicity.[6][7] | Rapid reaction kinetics at physiological pH. | Forms a very stable and irreversible bond. | The resulting disulfide bond is cleavable, which is useful for drug delivery systems. |
| Key Disadvantages | Requires a separate deprotection step. | Conjugate instability can lead to payload loss.[4] | Slower reaction rate compared to maleimides; potential for off-target reactions at higher pH. | The disulfide bond can be unstable in reducing environments. |
In-Depth Look at this compound
This compound is a heterobifunctional linker that offers a unique two-step approach to bioconjugation. The S-acetyl group serves as a protecting group for the thiol, preventing its premature reaction. This allows for the modification of other parts of a molecule without affecting the thiol. The thiol can then be deprotected under mild conditions to allow for a subsequent conjugation reaction. The propargyl group on the other end of the PEG linker is ready for highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[5][8][][10][11]
The polyethylene (B3416737) glycol (PEG) spacer provides hydrophilicity to the linker and the resulting conjugate. This can be particularly beneficial for improving the solubility and reducing aggregation of hydrophobic drugs or proteins in antibody-drug conjugates (ADCs).[6][7][12][13]
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible application of these linkers.
Protocol 1: S-acetyl Deprotection and Thiol-yne Click Chemistry
This protocol describes the deprotection of the S-acetyl group from this compound followed by a thiol-yne click reaction.
Materials:
-
This compound conjugated molecule
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5[14][15]
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Deprotection:
-
Dissolve the this compound conjugated molecule in the Deprotection Buffer.
-
Incubate at room temperature for 2 hours to remove the acetyl group and expose the free thiol.[14]
-
Remove the deprotection reagents using a desalting column.
-
-
Thiol-yne Click Chemistry:
-
Dissolve the deprotected thiol-containing molecule and the azide-functionalized molecule in the Reaction Buffer.
-
Add copper(II) sulfate and sodium ascorbate to catalyze the reaction.
-
Incubate at room temperature for 1-4 hours.[4]
-
Purify the conjugate using size-exclusion chromatography.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: PBS, pH 7.2
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Conjugation Buffer.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[15]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted reagents.
-
Protocol 3: Haloacetyl-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing protein with an iodoacetyl-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Iodoacetyl-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0
-
Purification column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the iodoacetyl stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2-12 hours at room temperature in the dark.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography.
-
Protocol 4: Pyridyl Disulfide-Thiol Conjugation
This protocol details the conjugation of a thiol-containing protein with a pyridyl disulfide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Pyridyl disulfide-functionalized molecule
-
Conjugation Buffer: PBS, pH 7.4
-
Spectrophotometer
-
Purification column
Procedure:
-
Reaction Setup:
-
Dissolve the protein and the pyridyl disulfide-functionalized molecule in the Conjugation Buffer.
-
Mix the solutions at a desired molar ratio (e.g., 1:10 protein to linker).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
The reaction is complete when the absorbance at 343 nm plateaus, typically within 1-2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography.
-
Visualizing the Pathways
To better understand the reaction mechanisms and workflows, the following diagrams are provided.
References
- 1. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 1422540-88-2 | BroadPharm [broadpharm.com]
- 10. This compound | 1422540-88-2 [amp.chemicalbook.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. store.sangon.com [store.sangon.com]
Validating Target Engagement for PROTACs with PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical design element of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to modulate the physicochemical properties of PROTACs, including solubility and cell permeability. Validating the engagement of the target protein is a crucial step in the development of effective PROTACs. This guide provides a comparative analysis of key methodologies for validating target engagement, with a focus on PROTACs incorporating PEG linkers, and is supported by experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal PEG linker length is essential for achieving potent and selective protein degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths against various protein targets.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | PEG | 12 | >1000 | <20 |
| PEG | 16 | 100 | 80 | |
| PEG | 20 | 500 | 60 | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | <1000 | >80 | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| Bruton's tyrosine kinase (BTK) | PEG | 2 units | >1000 | - |
| PEG | 4 units | 40 | >90 | |
| PEG | 8 units | 1 | >90 |
Experimental Protocols for Validation of Target Engagement
A multi-pronged approach using orthogonal methods is essential for robustly validating PROTAC-mediated target engagement and degradation.
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein.
Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Compound Preparation: Prepare serial dilutions of the PROTAC compound.
-
Assay Setup: In a 96-well plate, add the transfected cells, the NanoBRET™ tracer (a fluorescent ligand for the target), and the PROTAC compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding.
-
Signal Detection: Add the Nano-Glo® substrate to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics provides an unbiased and global view of protein level changes upon PROTAC treatment, enabling the assessment of both on-target degradation and potential off-target effects.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a specific concentration and a vehicle control for a defined period (e.g., 6 hours for direct effects).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the masses of the fragments to determine the peptide sequences and, by extension, the protein identities.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. For labeled experiments, the relative abundance of proteins is determined from the reporter ion intensities.
-
Interpretation: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This confirms on-target degradation and reveals any unintended protein degradation (off-target effects).
Visualizing Key Processes in PROTAC Validation
Clear visualization of the underlying biological pathways and experimental procedures is crucial for understanding and implementing PROTAC validation studies.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Conclusion
The validation of target engagement is a cornerstone of PROTAC development. A comprehensive assessment using a combination of orthogonal techniques, including Western blotting, NanoBRET assays, and mass spectrometry-based proteomics, is essential to fully characterize the efficacy and selectivity of PROTACs with PEG linkers. The systematic variation of PEG linker length and the subsequent quantitative analysis of target degradation provide critical insights for optimizing PROTAC design and advancing the development of this promising therapeutic modality.
The Triazole Linkage: An In Vivo Stability Assessment for Bioconjugate Development
For researchers, scientists, and drug development professionals, the stability of the chemical bond connecting a bioactive molecule to its carrier is a critical determinant of a bioconjugate's success. The 1,2,3-triazole linkage, forged through "click chemistry," has emerged as a gold standard for its perceived inertness in complex biological environments. This guide provides an objective comparison of the in vivo stability of the triazole linkage against common alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
The 1,2,3-triazole ring is a five-membered heterocycle formed with high efficiency and specificity by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). Its aromatic nature and the strength of its covalent bonds contribute to its exceptional resistance to chemical and enzymatic degradation, making it a highly reliable linker for in vivo applications.[1][2]
Comparative In Vivo Stability of Bioconjugation Linkages
The in vivo fate of a bioconjugate is intrinsically linked to the stability of its linker. Premature cleavage can lead to off-target toxicity and diminished efficacy, while excessive stability might prevent the release of a therapeutic payload at the site of action. The choice of linker is therefore a crucial design parameter.
| Linker Type | General In Vivo Stability | Conditions Promoting Cleavage | Common Applications |
| 1,2,3-Triazole | Very High | Generally considered inert under physiological conditions; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] | Stable bioconjugation, PEGylation, antibody-drug conjugates (non-cleavable), peptidomimetics.[2] |
| Amide | High | Susceptible to cleavage by specific proteases and peptidases. | Peptide synthesis, bioconjugation where enzymatic cleavage is not desired. |
| Oxime | High | Generally stable at physiological pH, but can be susceptible to hydrolysis under acidic conditions. More stable than hydrazones. | Bioconjugation, labeling of biomolecules. |
| Maleimide-Thiol Adduct (Hydrolyzed) | High | The initial thiosuccinimide adduct is susceptible to a retro-Michael reaction. Hydrolysis of the succinimide (B58015) ring significantly increases stability.[3] | Site-specific conjugation to cysteine residues. |
| Hydrazone | Moderate (pH-sensitive) | Susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 5-6).[1] | pH-sensitive drug release in ADCs. |
| Disulfide | Moderate (Redox-sensitive) | Cleaved in the presence of reducing agents like glutathione, which is more concentrated inside cells than in the bloodstream.[1] | Intracellular drug delivery. |
| Peptide (Enzyme-sensitive) | Variable | Cleaved by specific enzymes (e.g., cathepsins) that are often overexpressed in tumor tissues.[1] | Targeted drug release in cancer therapy. |
Experimental Protocols for Assessing In Vivo Linker Stability
The in vivo stability of a bioconjugate is a key parameter evaluated during preclinical development. The following protocols are widely used to quantify the amount of intact bioconjugate and the release of the conjugated molecule over time in animal models.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Quantification of Intact Bioconjugate
This method is used to measure the concentration of the bioconjugate that remains intact in plasma samples.
Protocol Outline:
-
Animal Dosing: The bioconjugate is administered to the selected animal model, typically intravenously.
-
Sample Collection: Blood samples are collected at various time points post-administration and processed to obtain plasma.
-
Antigen Coating: A 96-well microtiter plate is coated with an antigen or binding partner specific to the carrier molecule (e.g., the antibody in an ADC).
-
Sample Incubation: The plasma samples are added to the wells, allowing the intact bioconjugate to bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme that specifically recognizes the payload molecule is added. This antibody will only bind if the payload is still attached to the carrier.
-
Signal Generation: A substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The signal intensity is measured and compared to a standard curve to determine the concentration of the intact bioconjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent is added to the plasma samples to precipitate proteins, including the bioconjugate.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the small-molecule free payload, is collected.
-
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The payload is separated from other small molecules by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: The amount of free payload is determined by comparing its signal to a standard curve of known concentrations.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in assessing in vivo stability and the factors influencing it, the following diagrams are provided.
Conclusion
The 1,2,3-triazole linkage stands out as an exceptionally stable bond for in vivo applications, offering resistance to a wide range of chemical and biological challenges. This makes it an ideal choice for constructing bioconjugates where long-term stability in circulation is paramount. However, the optimal linker strategy is context-dependent. For applications requiring payload release in specific microenvironments, cleavable linkers such as hydrazones, disulfides, or enzyme-sensitive peptide sequences are more appropriate. A thorough understanding of the stability profiles of different linkages, coupled with rigorous in vivo assessment using methods like ELISA and LC-MS/MS, is essential for the successful development of safe and effective bioconjugates.
References
The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic agent is a critical step in the development of effective and safe medicines. Polyethylene glycol (PEG) linkers are a widely adopted tool to enhance these properties, primarily by increasing a molecule's hydrodynamic radius, which in turn can improve solubility, stability, and circulation half-life. However, the length of the PEG linker is a crucial variable that can significantly impact the in vivo behavior of a conjugated molecule. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The addition of a PEG linker, a process known as PEGylation, can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Longer PEG chains are known to increase the hydrodynamic size of the conjugated molecule, which leads to reduced renal clearance and an extended circulation half-life.[3] This modification can also provide a steric shield, decreasing immunogenicity and protecting the therapeutic from proteolytic degradation.[3][4] Conversely, shorter PEG linkers may be advantageous in situations where less steric hindrance is desired for optimal receptor-ligand interactions or when a smaller overall conjugate size is critical.[3]
Data Presentation: In Vivo Performance Metrics
The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different length PEG linkers.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [5] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [5] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [5] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | [5] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [5] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [5] |
| Antibody-Drug Conjugate (ADC) | PEG Side Chain Length | Effect on Clearance | Reference |
| ADC | < PEG8 | Rapidly increased clearance rates. | [6] |
| ADC | ≥ PEG8 | Maintained favorable pharmacokinetic profiles. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.
Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of PEGylated molecules.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
A single intravenous dose of the PEGylated conjugate is administered to the animals.[6]
-
Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
The concentration of the conjugate in the plasma is quantified using a suitable analytical method (e.g., ELISA, LC-MS).
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated using appropriate software.[6]
-
In Vivo Efficacy (Antitumor) Study
-
Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.
-
Animal Model: Tumor-xenograft models are commonly used, where human tumor cells are implanted in immunocompromised mice.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[5]
-
The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).[5]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[5]
-
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the general relationship between PEG linker length and pharmacokinetic outcomes, as well as a typical experimental workflow for comparing different PEGylated conjugates.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling S-acetyl-PEG4-Propargyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling S-acetyl-PEG4-Propargyl, a valuable PEG-based PROTAC linker. By offering clear operational and disposal plans, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a chemical compound utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a click chemistry reagent.[1] Its structure contains an S-acetyl group, a polyethylene (B3416737) glycol (PEG) linker, and a terminal propargyl group.[2] While a specific Safety Data Sheet (SDS) for this compound was not directly accessible through searches, a comprehensive safety protocol can be established by examining the hazards associated with its functional groups. It is imperative to always consult the specific SDS provided by the supplier before handling any chemical.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment (PPE) and handling procedures are recommended based on the potential hazards of its constituent parts.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[3]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[3] Gloves should be inspected before use and changed regularly, especially if contamination is suspected.
-
Body Protection: A lab coat, preferably flame-retardant, must be worn and fully buttoned.[3] For larger quantities or when there is a significant risk of splashing, a chemically impervious suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to control potential airborne hazards.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound will enhance safety and experimental reproducibility.
-
Preparation and Pre-handling:
-
Read and understand the supplier-specific Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling and Use:
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Carefully weigh or measure the required amount of the compound within the fume hood.
-
When dissolving the compound, add the solvent slowly to avoid splashing. This compound is soluble in solvents such as DMSO, DCM, and DMF.[2]
-
Keep the container tightly sealed when not in use.
-
-
Post-handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Procedure: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C13H22O5S | [2][4] |
| Molecular Weight | 290.4 g/mol | [2][4] |
| Purity | Typically ≥95-98% | [2][4] |
| Storage Temperature | -20°C | [2] |
| Solubility | DMSO, DCM, DMF | [2] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
